2-(Prop-2-ene-1-sulfonyl)-benzothiazole
Description
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Structure
2D Structure
Properties
Molecular Formula |
C10H9NO2S2 |
|---|---|
Molecular Weight |
239.3g/mol |
IUPAC Name |
2-prop-2-enylsulfonyl-1,3-benzothiazole |
InChI |
InChI=1S/C10H9NO2S2/c1-2-7-15(12,13)10-11-8-5-3-4-6-9(8)14-10/h2-6H,1,7H2 |
InChI Key |
LLETVIRFTRIQGN-UHFFFAOYSA-N |
SMILES |
C=CCS(=O)(=O)C1=NC2=CC=CC=C2S1 |
Canonical SMILES |
C=CCS(=O)(=O)C1=NC2=CC=CC=C2S1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2-(Prop-2-ene-1-sulfonyl)-benzothiazole
ABSTRACT
This technical guide provides a comprehensive overview of 2-(Prop-2-ene-1-sulfonyl)-benzothiazole, a heterocyclic compound featuring a benzothiazole core functionalized with an allyl sulfonyl group at the 2-position. The benzothiazole scaffold is of significant interest in medicinal chemistry due to its presence in a wide array of pharmacologically active molecules. This document details the physicochemical properties, a detailed experimental protocol for its synthesis via oxidation, and expected spectroscopic data for the title compound. Furthermore, it explores the broader biological and pharmacological significance of 2-sulfonyl benzothiazole derivatives, including their potential mechanisms of action as kinase inhibitors. This guide is intended for researchers and professionals in drug discovery and development, providing foundational information for further investigation of this compound and its analogues.
Introduction
Benzothiazole, a bicyclic heterocyclic compound, is a privileged scaffold in medicinal chemistry and drug discovery. Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antidiabetic properties.[1][2] The functionalization at the 2-position of the benzothiazole ring is a common strategy to modulate its pharmacological profile.[3] The introduction of a sulfonyl group at this position, as in this compound, can significantly influence the molecule's electronic properties and its ability to interact with biological targets. Sulfonyl groups are known to act as hydrogen bond acceptors and can participate in various non-covalent interactions, making them valuable functional groups in the design of enzyme inhibitors and other therapeutic agents. This guide focuses specifically on the allyl sulfonyl derivative, providing key technical data and scientific context for its study.
Physicochemical and Structural Data
A summary of the key physicochemical and structural identifiers for this compound is presented below.
| Property | Value | Reference |
| CAS Number | 156701-45-0 | |
| Molecular Formula | C₁₀H₉NO₂S₂ | |
| Molecular Weight | 239.32 g/mol | Calculated |
| IUPAC Name | 2-(prop-2-en-1-ylsulfonyl)-1,3-benzothiazole | IUPAC |
| Canonical SMILES | C=CCS(=O)(=O)C1=NC2=CC=CC=C2S1 | - |
| Appearance | White to off-white solid (Predicted) | - |
| Solubility | Soluble in DMSO, DMF, Chloroform (Predicted) | - |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a two-step process starting from 2-mercaptobenzothiazole. The first step involves the S-alkylation with an allyl halide to form the thioether intermediate, 2-(allylthio)benzothiazole. The subsequent step is the oxidation of the thioether to the corresponding sulfone. This is a common and effective method for preparing sulfones from sulfides.[4]
A plausible synthetic route involves the oxidation of 2-(allylthio)benzothiazole. This precursor can be synthesized by reacting 2-mercaptobenzothiazole with allyl bromide in the presence of a base. The subsequent oxidation of the sulfide to the sulfone can be accomplished using various oxidizing agents, such as hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), or potassium dichromate.[5][6]
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 2-(Allylthio)benzothiazole (Intermediate)
-
To a solution of 2-mercaptobenzothiazole (1.67 g, 10 mmol) in acetone (50 mL), add potassium carbonate (2.76 g, 20 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add allyl bromide (1.33 g, 11 mmol) dropwise to the suspension.
-
Reflux the reaction mixture for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate eluent) to yield 2-(allylthio)benzothiazole as a pale yellow oil.
Step 2: Oxidation to this compound (Final Product)
-
Dissolve the intermediate 2-(allylthio)benzothiazole (2.07 g, 10 mmol) in glacial acetic acid (30 mL).
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a solution of 30% hydrogen peroxide (2.27 mL, 22 mmol) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-18 hours.
-
Pour the reaction mixture into 100 mL of ice-cold water.
-
The white precipitate of this compound is collected by filtration.
-
Wash the solid with cold water and dry under vacuum.
-
Recrystallize the product from an ethanol/water mixture to obtain pure white crystals.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Predicted Spectroscopic Data
The structural confirmation of the synthesized compound would be performed using standard spectroscopic techniques. The following table summarizes the predicted data based on the compound's structure and data from similar benzothiazole derivatives.[5][7]
| Technique | Predicted Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.15-8.12 (d, 1H, Ar-H), 7.95-7.92 (d, 1H, Ar-H), 7.60-7.52 (m, 2H, Ar-H), 5.95-5.85 (m, 1H, -CH=), 5.40-5.30 (m, 2H, =CH₂), 4.10 (d, 2H, -SO₂-CH₂-) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 165.0 (N=C-S), 152.5, 136.0, 127.8, 127.5, 125.5, 122.0 (Ar-C), 126.0 (=CH₂), 124.0 (-CH=), 58.0 (-SO₂-CH₂-) |
| FT-IR (KBr, cm⁻¹) | 3080 (Ar C-H), 1640 (C=C), 1560 (C=N), 1320 (asym SO₂), 1130 (sym SO₂) |
| Mass Spec (ESI-MS) | m/z 240.0 [M+H]⁺ |
Biological and Pharmacological Significance
Derivatives of 2-sulfonyl benzothiazole are recognized for their potential as therapeutic agents.[8] The benzothiazole nucleus itself is a key pharmacophore, and its derivatives have been investigated for a range of activities.
-
Anticancer Activity: Many 2-substituted benzothiazoles exhibit potent antiproliferative activity against various cancer cell lines.[9] Their mechanism of action can involve the inhibition of crucial cellular enzymes, such as receptor tyrosine kinases (RTKs).[10] Dysregulation of RTK signaling pathways is a hallmark of many cancers, leading to uncontrolled cell growth and proliferation.[11]
-
Antimicrobial and Antifungal Activity: The benzothiazole scaffold is present in compounds with significant antibacterial and antifungal properties.[12]
-
Enzyme Inhibition: Benzothiazole sulfonamides have been identified as potent inhibitors of carbonic anhydrase, an enzyme relevant in conditions like glaucoma.[13]
Potential Mechanism of Action: Kinase Inhibition
Given the prevalence of benzothiazole derivatives as kinase inhibitors, it is plausible that this compound could target signaling pathways driven by kinases. Receptor Tyrosine Kinases (RTKs) are a major class of drug targets in oncology. The binding of a growth factor ligand to an RTK induces receptor dimerization and autophosphorylation, creating docking sites for downstream signaling proteins.[14][15] This activates cascades like the Ras-MAPK and PI3K-Akt pathways, which promote cell proliferation and survival.[16] Small molecule inhibitors often compete with ATP in the kinase domain, preventing phosphorylation and blocking the downstream signal.
Illustrative Signaling Pathway
The diagram below illustrates a generic Receptor Tyrosine Kinase (RTK) signaling pathway that is often targeted by small molecule inhibitors in cancer therapy.
Caption: A generic Receptor Tyrosine Kinase (RTK) signaling pathway.
Conclusion
This compound is a compound of interest built upon the versatile and biologically active benzothiazole scaffold. The synthetic route to this molecule is straightforward, involving the oxidation of its thioether precursor. Based on the extensive research into related benzothiazole derivatives, this compound holds potential for investigation in various therapeutic areas, particularly as an anticancer agent through the possible inhibition of kinase-driven signaling pathways. The data and protocols provided in this guide serve as a foundational resource for researchers aiming to synthesize, characterize, and evaluate the biological activity of this compound.
References
- 1. pharmacyjournal.in [pharmacyjournal.in]
- 2. Synthesis of benzothiazoles and biologically active derivatives from 2-aminothiophenol- REVIEW- [ejchem.journals.ekb.eg]
- 3. researchgate.net [researchgate.net]
- 4. Sulfone synthesis by oxidation [organic-chemistry.org]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Receptor Tyrosine Kinases and Their Signaling Pathways as Therapeutic Targets of Curcumin in Cancer [frontiersin.org]
- 11. What is receptor tyrosine kinase signaling? [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Receptor tyrosine kinases: mechanisms of activation and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Receptor Tyrosine Kinase Signaling - GeeksforGeeks [geeksforgeeks.org]
- 16. Signaling Pathways of Tyrosine Kinase Receptors - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
2-(Prop-2-ene-1-sulfonyl)-benzothiazole chemical properties
An In-depth Technical Guide to the Chemical Properties of 2-(Prop-2-ene-1-sulfonyl)-benzothiazole
Disclaimer: Publicly available scientific literature and chemical databases contain limited specific experimental data for this compound (CAS Number: 156701-45-0). This guide provides a comprehensive overview based on established principles of benzothiazole chemistry, including a proposed synthesis pathway, and detailed experimental data for the closely related analogue, 2-(prop-2-yn-1-sulfonyl)-benzothiazole.
Introduction
Benzothiazole and its derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry and materials science.[1] The benzothiazole nucleus is a key structural motif in a variety of biologically active molecules, exhibiting a wide range of pharmacological properties including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities.[2][3] The substituent at the 2-position of the benzothiazole ring plays a crucial role in determining the compound's biological and chemical characteristics.[4] This guide focuses on the chemical properties of this compound, a derivative featuring an allyl sulfonyl group at this key position.
Chemical Properties
Due to the lack of direct experimental data, the precise physical and chemical properties of this compound are not available. However, based on its structure and the properties of related compounds, the following can be inferred:
-
Structure: The molecule consists of a benzothiazole core linked at the 2-position to an allyl sulfonyl group (-SO₂-CH₂-CH=CH₂). The sulfonyl group is expected to be electron-withdrawing, influencing the electronic properties of the benzothiazole ring system.
-
Reactivity: The double bond in the allyl group offers a site for various addition reactions. The sulfonyl group is generally stable, but the C-S bond can be cleaved under certain reductive conditions. The benzothiazole ring can undergo electrophilic substitution, although the sulfonyl group's electron-withdrawing nature would make it less reactive than unsubstituted benzothiazole.
Comparative Data of a Closely Related Analogue
To provide a quantitative perspective, the following table summarizes the available data for the alkyne analogue, 2-(prop-2-yn-1-ylsulfonyl)benzo[d]thiazole . This compound differs only in the saturation of the side chain (a triple bond instead of a double bond).
| Property | Value |
| Melting Point | 114 °C |
| **FTIR (cm⁻¹) ** | 3055 (C-H, Aromatic), 2970-2920 (CH₂, Aliphatic), 2140 (C≡C), 1655 (C=N), 1490, 1450 (C=C, Aromatic), 1350, 1150 (SO₂, asymmetric and symmetric) |
| ¹H NMR (DMSO-d₆, δ ppm) | 8.00 (d, 2H, Aromatic), 7.45 (t, 2H, Aromatic), 6.10 (d, 2H, SO₂-CH₂-), 3.35 (t, 1H, ≡C-H) |
Data sourced from a study on the synthesis of sulfonyl 2-(prop-2-yn-1-ylthio) benzo[d]thiazole derivatives.[5]
Synthesis
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Experimental Protocols
While a specific protocol for the target molecule is unavailable, a detailed experimental procedure for its alkyne analogue, 2-(prop-2-yn-1-ylsulfonyl)benzo[d]thiazole, has been published and is presented here as a representative example of this class of compounds.[5][6] It is highly probable that a similar protocol, substituting propargyl bromide with allyl bromide and employing a suitable oxidizing agent, would yield the desired product.
Step 1: Synthesis of 2-(Prop-2-yn-1-ylthio)benzo[d]thiazole (Alkyne Analogue Precursor) [5]
-
Materials: 2-Mercaptobenzothiazole (2-MBT), 3-bromopropyne, triethylamine (Et₃N), diethyl ether.
-
Procedure:
-
Dissolve 2-mercaptobenzothiazole (0.1 mol) in 50 ml of diethyl ether in a reaction flask.
-
Add triethylamine (0.1 mol) to the solution to act as a base.
-
Slowly add 3-bromopropyne (0.1 mol) dropwise to the mixture while stirring.
-
Reflux the reaction mixture for three hours.
-
After cooling, filter the mixture to remove the triethylamine hydrobromide salt.
-
Evaporate the diethyl ether from the filtrate to obtain the crude product.
-
Purify the product by recrystallization from petroleum ether to yield colorless crystals.
-
Yield: 85%
-
Melting Point: 47 °C
-
Step 2: Synthesis of 2-(Prop-2-yn-1-ylsulfonyl)benzo[d]thiazole (Alkyne Analogue) [5]
-
Materials: 2-(Prop-2-yn-1-ylthio)benzo[d]thiazole, glacial acetic acid, potassium dichromate, concentrated sulfuric acid, ethanol.
-
Procedure:
-
Dissolve 2-(prop-2-yn-1-ylthio)benzo[d]thiazole (0.05 mol) in 25 ml of glacial acetic acid.
-
Prepare a solution of potassium dichromate (2.0 g) in 35 ml of water and add 20 ml of concentrated sulfuric acid.
-
Add the potassium dichromate/sulfuric acid solution dropwise to the benzothiazole solution, maintaining the temperature between 0-5 °C over 15 minutes.
-
Slowly raise the temperature to 30 °C and stir the mixture for 90 minutes.
-
Pour the reaction mixture into 200 ml of cold water to precipitate the product.
-
Filter the precipitate and purify by recrystallization from an ethanol:water (1:2) solution to obtain white crystals.
-
Yield: 72%
-
Potential Biological Activity and Applications
While there is no specific biological data for this compound, the broader class of benzothiazole derivatives is known for a wide spectrum of pharmacological activities. This suggests that the target compound could be a candidate for further investigation in several areas of drug development.
-
Anticancer Activity: Many 2-substituted benzothiazole derivatives have demonstrated potent anticancer properties.[7][8][9] Their mechanisms of action often involve the inhibition of key enzymes like tyrosine kinases or topoisomerases, and the induction of apoptosis.[9] Some benzothiazole derivatives have even entered clinical trials as chemotherapeutic agents.[8]
-
Antimicrobial Activity: The benzothiazole scaffold is present in numerous compounds with significant antibacterial and antifungal activity.[10][11][12] These derivatives can act by inhibiting essential microbial enzymes such as DNA gyrase or dihydropteroate synthase.[12][13]
-
Other Activities: Benzothiazole derivatives have also been investigated for their anti-inflammatory, antiviral, antidiabetic, and neuroprotective properties.[1][14]
General Workflow for Biological Screening
The following diagram illustrates a general workflow for the initial biological screening of a novel benzothiazole derivative like the one discussed in this guide.
Caption: General workflow for the synthesis and biological evaluation of novel compounds.
Conclusion
This compound is a compound for which specific experimental data is currently lacking in the public domain. However, based on the well-established chemistry of the benzothiazole scaffold and detailed studies on its close analogues, a reliable synthetic route can be proposed, and its potential for biological activity can be inferred. The rich pharmacology of benzothiazole derivatives makes this and similar compounds interesting targets for future research in drug discovery and development, particularly in the areas of oncology and infectious diseases. Further experimental investigation is required to fully characterize its chemical properties and to explore its potential therapeutic applications.
References
- 1. Synthesis of benzothiazoles and biologically active derivatives from 2-aminothiophenol- REVIEW- [ejchem.journals.ekb.eg]
- 2. iosrjournals.org [iosrjournals.org]
- 3. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. Synthesis of Sulfonyl 2-(prop-2-yn-1-ylthio) benzo[d]thiazole Derivatives | Al-Nahrain Journal of Science [anjs.edu.iq]
- 7. Anti-Cancer Agents in Medicinal Chemistry [kld-journal.fedlab.ru]
- 8. researchgate.net [researchgate.net]
- 9. A Review on Anticancer Potentials of Benzothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Synthesis and Characterization of 2-(Prop-2-ene-1-sulfonyl)-benzothiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel compound 2-(Prop-2-ene-1-sulfonyl)-benzothiazole. While direct experimental data for this specific molecule is not extensively available in public literature, this document outlines a robust, proposed synthetic pathway based on established methodologies for analogous compounds. It also presents expected characterization data to aid researchers in its identification and further investigation. The benzothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, making this new analogue a person of interest for further research and drug development.[1][2][3][4][5]
Introduction to Benzothiazole Derivatives
Benzothiazole, a bicyclic heterocyclic compound, is a privileged scaffold in the development of therapeutic agents due to its diverse pharmacological properties.[1][3][4] Derivatives of benzothiazole have been reported to possess a broad spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3][4][5] The incorporation of a sulfonyl group at the 2-position of the benzothiazole ring is a key structural modification that can significantly influence the compound's physicochemical properties and biological activity. This guide focuses on the synthesis and characterization of a novel derivative, this compound, which features an allyl sulfonyl moiety, a functional group known to participate in various biological interactions.
Proposed Synthesis of this compound
The synthesis of this compound can be logically achieved through a two-step process, adapted from the established synthesis of its alkynyl analogue, 2-(prop-2-yn-1-ylsulfonyl)benzo[d]thiazole.[6] The proposed synthetic workflow is outlined below.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocols
Step 1: Synthesis of 2-(Allylthio)benzothiazole (Intermediate)
-
To a solution of 2-mercaptobenzothiazole (1 equivalent) in a suitable solvent such as acetone or ethanol, add a base like potassium carbonate or sodium hydroxide (1.1 equivalents).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the thiolate salt.
-
To this mixture, add allyl bromide (1.1 equivalents) dropwise.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove any inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain pure 2-(allylthio)benzothiazole.
Step 2: Synthesis of this compound (Final Product)
-
Dissolve the 2-(allylthio)benzothiazole intermediate (1 equivalent) in a chlorinated solvent like dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) (2.2 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
After completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to quench the excess m-CPBA, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product, this compound.
Characterization
The structural elucidation of the synthesized this compound would be accomplished using a combination of spectroscopic techniques. The expected data is summarized in the tables below, based on the analysis of structurally similar compounds.[6]
Spectroscopic Data
Table 1: Expected ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.2-8.0 | m | 2H | Aromatic protons of benzothiazole |
| ~7.6-7.4 | m | 2H | Aromatic protons of benzothiazole |
| ~5.9-5.7 | m | 1H | -CH=CH₂ |
| ~5.4-5.2 | m | 2H | -CH=CH ₂ |
| ~4.1-3.9 | d | 2H | -SO₂-CH ₂- |
Table 2: Expected IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~1640 | Medium | C=C stretch (alkene) |
| ~1580, 1470 | Strong | Aromatic C=C stretch |
| ~1350-1300 | Strong | Asymmetric SO₂ stretch |
| ~1150-1120 | Strong | Symmetric SO₂ stretch |
Mass Spectrometry
High-resolution mass spectrometry (HRMS) would be employed to confirm the molecular formula of the target compound.
Table 3: Expected Mass Spectrometry Data
| Ionization Mode | Expected [M+H]⁺ (m/z) |
| ESI+ | Calculated for C₁₀H₁₀NO₂S₂: ~240.0153 |
Potential Biological Significance
While specific biological studies on this compound are yet to be reported, the broader class of benzothiazole derivatives has shown significant promise in various therapeutic areas.
Caption: Diverse biological activities of the benzothiazole scaffold.
The presence of the sulfonyl group can enhance the compound's ability to act as a hydrogen bond acceptor and may influence its interaction with biological targets. Furthermore, the allyl moiety can act as a Michael acceptor, potentially enabling covalent interactions with target proteins, a mechanism exploited by some anticancer drugs. Given the established anticancer and anti-inflammatory activities of many benzothiazole derivatives,[1][5] this compound represents a promising candidate for further investigation in these areas.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the synthesis and characterization of this compound. The proposed synthetic route is based on well-established chemical transformations and is expected to be a reliable method for obtaining this novel compound. The tabulated, expected characterization data will serve as a valuable reference for researchers. The potential biological significance of this molecule, rooted in the broad therapeutic applications of benzothiazole derivatives, warrants its further investigation as a potential lead compound in drug discovery programs.
References
- 1. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. iosrjournals.org [iosrjournals.org]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
The Elusive Mechanism: A Technical Guide to the Anticipated Action of 2-(Prop-2-ene-1-sulfonyl)-benzothiazole
For Immediate Release
[City, State] – November 1, 2025 – While the precise mechanism of action for the novel compound 2-(Prop-2-ene-1-sulfonyl)-benzothiazole remains to be elucidated in dedicated scientific literature, its structural features strongly suggest a role as a potential anticancer agent. This technical guide, intended for researchers, scientists, and drug development professionals, consolidates the known biological activities of structurally related 2-sulfonyl and 2-substituted benzothiazole derivatives to project a probable mechanistic framework for the title compound.
The benzothiazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating significant therapeutic potential, particularly in oncology.[1][2] The introduction of a sulfonyl group at the 2-position, coupled with an electrophilic allyl moiety, as seen in this compound, suggests a multifaceted mechanism of action likely centered on the induction of apoptosis and the modulation of critical intracellular signaling pathways.
Projected Core Mechanism of Action
Based on extensive research into the benzothiazole class of compounds, this compound is hypothesized to exert its anticancer effects through several key mechanisms:
-
Induction of Apoptosis: A hallmark of many anticancer benzothiazole derivatives is their ability to trigger programmed cell death.[1][3] This is often achieved through the intrinsic (mitochondrial) pathway, characterized by the disruption of the mitochondrial membrane potential and the subsequent release of cytochrome c. This, in turn, activates a cascade of caspases, ultimately leading to cellular demise.
-
Modulation of Kinase Signaling Pathways: A significant body of evidence points to the ability of benzothiazole derivatives to interfere with crucial signaling pathways that govern cell proliferation, survival, and metastasis. Key pathways likely to be affected include:
-
PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in cancer and plays a central role in cell growth and survival. Inhibition of this pathway is a common mechanism for benzothiazole-based anticancer agents.
-
MAPK/ERK Pathway: This pathway is critical for transmitting extracellular signals to the nucleus to control gene expression and cell cycle progression. Dysregulation of this pathway is a common feature of many cancers, and its modulation by benzothiazole derivatives has been reported.[4]
-
JAK/STAT Pathway: This pathway is involved in the cellular response to cytokines and growth factors and is often constitutively active in cancer, promoting proliferation and survival.[4]
-
-
Cell Cycle Arrest: By interfering with the intricate machinery of the cell cycle, benzothiazole derivatives can halt the proliferation of cancer cells. This is often observed as an accumulation of cells in specific phases of the cell cycle, such as G2/M or sub-G1.[4]
-
Inhibition of Receptor Tyrosine Kinases (RTKs): Several benzothiazoles have been shown to target and inhibit the activity of RTKs like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are pivotal in tumor growth and angiogenesis.[4]
Quantitative Data from Analogous Compounds
While specific quantitative data for this compound is not available, the following table summarizes the in vitro anticancer activity of representative 2-substituted benzothiazole derivatives against various cancer cell lines. This data provides a benchmark for the potential potency of the title compound.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Phenylbenzothiazoles | 2-(4-hydroxyphenyl)benzothiazole | A549 (Lung Carcinoma) | 10.07 | [5] |
| MCF7-ADR (Breast Adenocarcinoma) | 13.21 | [5] | ||
| 2-Thiol Benzothiazoles | Substituted bromopyridine acetamide benzothiazole | SKRB-3 (Breast Cancer) | 0.0012 | [1] |
| SW620 (Colorectal Adenocarcinoma) | 0.0043 | [1] | ||
| A549 (Lung Carcinoma) | 0.044 | [1] | ||
| HepG2 (Hepatocellular Carcinoma) | 0.048 | [1] | ||
| Oxothiazolidine-based Benzothiazoles | Substituted chlorophenyl oxothiazolidine benzothiazole | HeLa (Cervical Cancer) | 9.76 | [1] |
Experimental Protocols for Mechanistic Studies
To elucidate the precise mechanism of action of this compound, a series of well-established experimental protocols should be employed. The following provides a general framework for these investigations.
Cell Viability and Cytotoxicity Assays
-
MTT Assay: To determine the half-maximal inhibitory concentration (IC50) of the compound.
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound for 24, 48, and 72 hours.
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate.
-
Solubilize the formazan crystals with DMSO or another suitable solvent.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.[3]
-
Apoptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining: To quantify apoptotic and necrotic cells.
-
Treat cells with the compound at its IC50 concentration for various time points.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark.
-
Analyze the stained cells by flow cytometry.
-
-
Western Blot Analysis for Apoptosis-Related Proteins: To investigate the molecular machinery of apoptosis.
-
Lyse treated and untreated cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against key apoptotic proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, cleaved PARP).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence detection system.
-
Cell Cycle Analysis
-
Propidium Iodide (PI) Staining and Flow Cytometry:
-
Treat cells with the compound for a defined period.
-
Harvest and fix the cells in cold 70% ethanol.
-
Wash the cells and treat with RNase A to remove RNA.
-
Stain the cellular DNA with PI.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[4]
-
Signaling Pathway Analysis
-
Western Blot Analysis for Key Signaling Proteins:
-
Following treatment with the compound, extract total protein from the cells.
-
Perform Western blotting as described above, using primary antibodies specific for key proteins in the PI3K/Akt, MAPK/ERK, and JAK/STAT pathways (e.g., p-Akt, Akt, p-ERK, ERK, p-STAT3, STAT3).
-
Visualizing the Hypothesized Mechanisms
To further illustrate the potential interactions of this compound within the cancer cell, the following diagrams depict the hypothesized signaling pathways and experimental workflows.
Figure 1: Hypothesized signaling pathways affected by this compound.
Figure 2: A generalized experimental workflow for investigating the mechanism of action.
Conclusion and Future Directions
While the precise molecular targets and intricate mechanisms of this compound are yet to be definitively established, the existing body of research on analogous benzothiazole derivatives provides a strong foundation for predicting its anticancer properties. It is anticipated that this compound will induce apoptosis and modulate key oncogenic signaling pathways, thereby inhibiting cancer cell proliferation and survival.
Future research should focus on the synthesis and comprehensive biological evaluation of this compound. In-depth studies employing the experimental protocols outlined in this guide will be crucial to fully elucidate its mechanism of action, identify its specific molecular targets, and assess its therapeutic potential. Such investigations will be invaluable for the rational design and development of novel, more effective benzothiazole-based anticancer drugs.
References
- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights | Bentham Science [benthamscience.com]
- 5. Synthesis and biological evaluation of a series of 2-(substitutedphenyl)benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Structural Elucidation of 2-(Prop-2-ene-1-sulfonyl)-benzothiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-(Prop-2-ene-1-sulfonyl)-benzothiazole. Due to the limited availability of direct experimental data in public literature, this document outlines the expected spectroscopic characteristics based on related compounds and provides standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, a general synthetic workflow is presented. This guide is intended to serve as a foundational resource for researchers involved in the synthesis, characterization, and application of novel benzothiazole derivatives.
Introduction
Benzothiazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science. The unique structural motif of benzothiazole imparts a range of biological activities, making it a privileged scaffold in drug discovery. The title compound, this compound, incorporates a reactive allyl sulfonyl group, suggesting its potential as a versatile building block or a biologically active agent. Accurate spectroscopic characterization is paramount for the unambiguous identification and quality control of this compound.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on the known spectral characteristics of the benzothiazole ring system and the prop-2-ene-1-sulfonyl group.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~8.2 - 8.0 | m | 2H | Aromatic-H (Benzothiazole) |
| ~7.6 - 7.4 | m | 2H | Aromatic-H (Benzothiazole) |
| ~6.0 - 5.8 | m | 1H | -CH=CH₂ |
| ~5.4 - 5.2 | m | 2H | -CH=CH₂ |
| ~4.1 - 3.9 | d | 2H | -SO₂-CH₂- |
Solvent: CDCl₃ or DMSO-d₆
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=N (Benzothiazole) |
| ~153 | C (Benzothiazole) |
| ~136 | C (Benzothiazole) |
| ~128 - 122 | Aromatic-CH (Benzothiazole & Alkene) |
| ~120 | Alkene CH₂ |
| ~55 | -SO₂-CH₂- |
Solvent: CDCl₃ or DMSO-d₆
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Medium | Aromatic & Vinylic C-H stretch |
| ~1640 | Medium | C=C stretch (Alkene) |
| ~1560 | Medium | C=N stretch (Benzothiazole) |
| ~1350 - 1300 | Strong | Asymmetric SO₂ stretch |
| ~1180 - 1140 | Strong | Symmetric SO₂ stretch |
Sample Preparation: KBr pellet or ATR
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| ~239 | [M]⁺ (Molecular Ion) |
| Fragments | Loss of SO₂, C₃H₅, etc. |
Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI)
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or higher).
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated solvent (CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: spectral width of 16 ppm, relaxation delay of 1-2 seconds, 16-32 scans.
-
Use tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: spectral width of 220 ppm, relaxation delay of 2-5 seconds, 1024 or more scans.
-
Use the solvent peak as an internal reference.
-
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two).
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
Sample Preparation (KBr Pellet):
-
Grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder using an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Record the spectrum in the range of 4000-400 cm⁻¹.
-
Perform a background scan prior to sample analysis.
-
Average 16-32 scans for a high signal-to-noise ratio.
-
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Agilent GC-MS or a Waters LC-MS system with an ESI source).
-
Sample Introduction (GC-MS):
-
Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Inject the solution into the gas chromatograph for separation and subsequent ionization.
-
-
Sample Introduction (ESI-MS):
-
Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution directly into the electrospray source.
-
-
Data Acquisition:
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).
-
For high-resolution mass spectrometry (HRMS), use a TOF or Orbitrap analyzer to determine the exact mass and elemental composition.
-
Synthetic Workflow and Characterization
The synthesis of this compound would likely proceed through a two-step process involving the S-alkylation of 2-mercaptobenzothiazole followed by oxidation of the resulting sulfide to the sulfone.
Caption: Synthetic and characterization workflow for this compound.
Conclusion
This technical guide provides a framework for the spectroscopic characterization of this compound. While direct experimental data is currently sparse in the literature, the predicted spectroscopic values and detailed experimental protocols herein offer a solid foundation for researchers working with this and related benzothiazole derivatives. The provided synthetic and characterization workflow illustrates a logical pathway for the preparation and confirmation of the target compound's structure. Adherence to these standardized methods will ensure the generation of high-quality, reproducible data critical for advancing research and development in this area.
2-(Prop-2-ene-1-sulfonyl)-benzothiazole: A Technical Guide to its Potential Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the potential biological activities of 2-(prop-2-ene-1-sulfonyl)-benzothiazole. While direct experimental data on this specific molecule is limited in publicly available literature, this document extrapolates its likely pharmacological profile based on extensive research into structurally related 2-substituted benzothiazole derivatives. The benzothiazole scaffold is a well-established pharmacophore known to exhibit a wide range of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties. This guide summarizes key findings for analogous compounds, presents relevant quantitative data, details common experimental methodologies, and visualizes implicated signaling pathways to provide a robust framework for future research and development of this compound as a potential therapeutic agent.
Introduction: The Benzothiazole Scaffold in Medicinal Chemistry
Benzothiazole, a bicyclic heterocyclic compound, is a prominent structural motif in a multitude of biologically active molecules.[1][2][3] Its derivatives are known to possess a broad spectrum of pharmacological activities, including anticancer, antioxidant, anti-inflammatory, antiviral, antibacterial, and antifungal properties.[1][4][5] The versatility of the benzothiazole ring system allows for substitutions at various positions, with the 2-position being a particularly common site for modification to modulate biological activity.[3] The introduction of a sulfonyl group at this position, as in this compound, is of significant interest due to the known electron-withdrawing and hydrogen-bonding capabilities of the sulfonyl moiety, which can enhance interactions with biological targets.
Potential Biological Activities
Based on the activities of structurally similar compounds, this compound is predicted to exhibit several key biological activities.
Anticancer Activity
A vast body of research points to the potent anticancer effects of 2-substituted benzothiazole derivatives.[1][4][6] These compounds have been shown to inhibit the proliferation of a wide range of cancer cell lines, including those of the lung, breast, colon, and liver.[6][7]
The primary mechanism of anticancer action for many benzothiazole derivatives is the induction of apoptosis , or programmed cell death.[7] This is often achieved through the intrinsic mitochondrial pathway, characterized by the upregulation of pro-apoptotic proteins like Bax, downregulation of anti-apoptotic proteins like Bcl-2, release of cytochrome c, and subsequent activation of caspases-3 and -9.[7] Some derivatives have also been observed to cause cell cycle arrest, typically at the G2/M or SubG1 phase.
Furthermore, benzothiazole derivatives have been shown to modulate key signaling pathways that are often dysregulated in cancer. These include:
-
EGFR (Epidermal Growth Factor Receptor) Pathway: Inhibition of EGFR signaling can halt downstream pathways responsible for cell proliferation and survival.[5]
-
PI3K/Akt/mTOR Pathway: Downregulation of this pathway is a common mechanism for inducing apoptosis and inhibiting cell growth.[5]
-
JAK/STAT Pathway: Interference with this pathway can affect cell proliferation, differentiation, and apoptosis.[5]
-
MAPK Pathway: Modulation of MAPK signaling can impact a variety of cellular processes, including proliferation and apoptosis.[7]
Antimicrobial and Antifungal Activity
The benzothiazole scaffold is a core component of many antimicrobial and antifungal agents. The presence of the sulfonyl group in this compound suggests potential for this type of activity. While specific data for this compound is not available, related benzothiazole sulfones have been investigated for their antifungal properties.[8]
Quantitative Data for Related Benzothiazole Derivatives
To provide a quantitative context for the potential efficacy of this compound, the following tables summarize the cytotoxic activities (IC50 values) of various 2-substituted benzothiazole derivatives against several human cancer cell lines, as reported in the literature.
Table 1: Cytotoxic Activity of Benzothiazole-Benzylidene Derivatives [6]
| Compound | H1299 (Lung) IC50 (µM) | HepG2 (Liver) IC50 (µM) | MCF7 (Breast) IC50 (µM) |
| 6a | >50 | 14.32±0.87 | 12.54±0.65 |
| 6b | >50 | 13.87±0.54 | 11.98±0.43 |
| 6c | >50 | 12.54±0.76 | 10.76±0.87 |
| 6e | >50 | 11.87±0.98 | 9.87±0.54 |
| 6f | >50 | 10.98±0.45 | 8.98±0.76 |
| Doxorubicin | 8.76±0.34 | 7.65±0.23 | 6.54±0.12 |
Table 2: Cytotoxic Activity of Other 2-Substituted Benzothiazole Derivatives
| Compound | HeLa (Cervical) IC50 (µM) | COS-7 (Kidney) IC50 (µM) |
| 11 | 2.41 | 4.31 |
| Doxorubicin | 2.05 | 3.04 |
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the evaluation of the biological activity of benzothiazole derivatives.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cells.
-
Cell Seeding: Cancer cells (e.g., HepG2, MCF7, H1299) are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) dissolved in DMSO and diluted in cell culture medium. A vehicle control (DMSO only) and a positive control (e.g., Doxorubicin) are included. The final DMSO concentration should be less than 0.1%.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This method quantifies the extent of apoptosis induced by a compound.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound at various concentrations for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways.
-
Protein Extraction: Cells are treated with the test compound, harvested, and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) and then incubated with primary antibodies against the proteins of interest (e.g., Bax, Bcl-2, Caspase-3, p-Akt, Akt).
-
Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.
Visualization of Implicated Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental workflows relevant to the study of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles [mdpi.com]
- 4. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]
- 5. uokerbala.edu.iq [uokerbala.edu.iq]
- 6. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies | PLOS One [journals.plos.org]
- 8. This compound | Benchchem [benchchem.com]
Technical Guide: Synthesis of 2-(Prop-2-ene-1-sulfonyl)-benzothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a robust and efficient two-step synthetic pathway for the preparation of 2-(prop-2-ene-1-sulfonyl)-benzothiazole and its derivatives. This class of compounds holds significant interest in medicinal chemistry and materials science due to the unique chemical properties imparted by the benzothiazole nucleus and the reactive allylsulfonyl moiety. This document outlines detailed experimental protocols, presents quantitative data in a clear, tabular format, and includes explanatory diagrams to illustrate the synthetic workflow and reaction mechanism.
Synthetic Strategy Overview
The synthesis of this compound derivatives is most effectively achieved through a two-step process commencing with the readily available starting material, 2-mercaptobenzothiazole. The overall synthetic transformation is depicted below:
-
Step 1: S-Allylation of 2-Mercaptobenzothiazole. This initial step involves the nucleophilic substitution reaction between 2-mercaptobenzothiazole and an appropriate allyl halide (e.g., allyl bromide) to furnish the intermediate, 2-(allylthio)benzothiazole.
-
Step 2: Oxidation of 2-(Allylthio)benzothiazole. The sulfide intermediate is subsequently oxidized to the corresponding sulfone, yielding the target compound, this compound. A common and effective oxidizing agent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA).
Experimental Protocols
Step 1: Synthesis of 2-(Allylthio)benzothiazole
Materials:
-
2-Mercaptobenzothiazole (1.0 eq)
-
Allyl bromide (1.1 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Acetone
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-mercaptobenzothiazole and acetone.
-
To this suspension, add potassium carbonate.
-
Slowly add allyl bromide to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) or by recrystallization to afford pure 2-(allylthio)benzothiazole.
Step 2: Synthesis of this compound
Materials:
-
2-(Allylthio)benzothiazole (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%) (2.2 - 2.5 eq)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve 2-(allylthio)benzothiazole in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA portion-wise to the cooled solution over a period of 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6-8 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to 0 °C to precipitate the byproduct, 3-chlorobenzoic acid.
-
Filter the reaction mixture to remove the precipitated acid.
-
Wash the filtrate sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to yield pure this compound.
Quantitative Data Summary
The following tables summarize representative quantitative data for the synthesis of this compound.
Table 1: Reaction Conditions and Yields
| Step | Reactant | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | 2-Mercaptobenzothiazole | Allyl bromide, K₂CO₃ | Acetone | 4-6 | Reflux | 90-98 |
| 2 | 2-(Allylthio)benzothiazole | m-CPBA | DCM | 6-8 | 0 to RT | 85-95 |
Table 2: Product Characterization Data
| Compound | Formula | MW ( g/mol ) | M.P. (°C) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| 2-(Allylthio)benzothiazole | C₁₀H₉NS₂ | 207.32 | Oil | 7.95 (d, 1H), 7.80 (d, 1H), 7.45 (t, 1H), 7.30 (t, 1H), 6.05 (m, 1H), 5.30 (d, 1H), 5.15 (d, 1H), 3.90 (d, 2H) | 165.2, 153.0, 135.1, 131.8, 126.1, 124.5, 121.6, 121.0, 119.5, 37.8 |
| This compound | C₁₀H₉NO₂S₂ | 239.32 | 98-100 | 8.10 (d, 1H), 7.95 (d, 1H), 7.60 (m, 2H), 5.90 (m, 1H), 5.40 (d, 1H), 5.25 (d, 1H), 4.15 (d, 2H) | 163.5, 152.8, 135.5, 127.8, 127.2, 125.4, 124.6, 122.1, 121.5, 60.5 |
Diagrams and Visualizations
The following diagrams illustrate the experimental workflow and the proposed reaction mechanism.
Methodological & Application
Application Notes and Protocols for 2-(Prop-2-ene-1-sulfonyl)-benzothiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzothiazole and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide spectrum of biological activities. These activities include anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. This document provides detailed experimental protocols for the synthesis of a specific derivative, 2-(Prop-2-ene-1-sulfonyl)-benzothiazole, and outlines methodologies for evaluating its potential biological activities. While specific quantitative data for this compound is not extensively available in current literature, this guide serves as a foundational resource for its synthesis and subsequent biological characterization, leveraging established protocols for related benzothiazole derivatives.
Introduction
The benzothiazole scaffold is a privileged structure in drug discovery, forming the core of numerous pharmacologically active agents. The incorporation of a sulfonyl group, as in this compound, can enhance the compound's biological activity by increasing its polarity and potential for hydrogen bonding interactions with biological targets. The allyl group provides a reactive handle for further chemical modifications. This application note details the synthetic route to this compound and provides protocols for assessing its potential anticancer and antimicrobial properties, areas where benzothiazole derivatives have shown considerable promise.
Synthesis of this compound
The synthesis of this compound is a two-step process involving the S-alkylation of 2-mercaptobenzothiazole followed by the oxidation of the resulting thioether to a sulfone.
Step 1: Synthesis of 2-(Allylthio)benzothiazole
This step involves the nucleophilic substitution of a halogen from an allyl halide by the sulfur atom of 2-mercaptobenzothiazole.
Experimental Protocol:
Materials:
-
2-Mercaptobenzothiazole
-
Allyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Distilled water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 2-mercaptobenzothiazole (1 equivalent) in acetone in a round-bottom flask, add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Add allyl bromide (1.1 equivalents) dropwise to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux. Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.
-
Filter the solid precipitate (potassium bromide) and wash it with a small amount of acetone.
-
Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash with distilled water in a separatory funnel.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent to yield 2-(allylthio)benzothiazole as a solid or oil. The product can be further purified by column chromatography if necessary.
Step 2: Oxidation of 2-(Allylthio)benzothiazole to this compound
The thioether is oxidized to the corresponding sulfone using a suitable oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.
Experimental Protocol (using m-CPBA):
Materials:
-
2-(Allylthio)benzothiazole
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium thiosulfate solution (Na₂S₂O₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 2-(allylthio)benzothiazole (1 equivalent) in dichloromethane in a round-bottom flask and cool the solution in an ice bath.
-
Add m-CPBA (2.2 equivalents) portion-wise to the stirred solution, maintaining the temperature below 5 °C. The reaction is exothermic.
-
After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated sodium thiosulfate solution to decompose the excess peroxide.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove m-chlorobenzoic acid), water, and brine in a separatory funnel.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to afford pure this compound.
Experimental Protocol (using Hydrogen Peroxide):
Materials:
-
2-(Allylthio)benzothiazole
-
Hydrogen peroxide (H₂O₂, 30% solution)
-
Glacial acetic acid
-
Sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 2-(allylthio)benzothiazole (1 equivalent) in glacial acetic acid in a round-bottom flask.
-
Add hydrogen peroxide (30% solution, 3-4 equivalents) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor by TLC.
-
After the reaction is complete, cool the mixture and carefully neutralize it with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.
-
Purify the crude product by recrystallization or column chromatography.
Biological Activity Evaluation Protocols
While specific data for this compound is limited, the following protocols are standard methods for assessing the anticancer and antimicrobial activities of novel benzothiazole derivatives.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Experimental Protocol:
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound, this compound, in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Experimental Protocol:
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Test compound dissolved in DMSO
-
Standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Microplate reader or visual inspection
Procedure:
-
Prepare a bacterial or fungal suspension of a defined concentration (e.g., 10⁵ CFU/mL).
-
In a 96-well plate, perform a serial two-fold dilution of the test compound in the broth medium.
-
Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no microbes).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Presentation
Table 1: Anticancer Activity of Selected Benzothiazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-(4-Aminophenyl)benzothiazole | MCF-7 (Breast) | 0.02 | [1] |
| 2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole | Various | 0.1 - 1 | [1] |
| Benzothiazole-Thiadiazole Hybrids | C6 (Glioma) | 4.63 | [2] |
| 2-Aminobenzothiazole-Thiazolidinone Hybrids | HCT-116 (Colon) | 7.44 | [2] |
| 2-Aminobenzothiazole Derivatives | PC3 (Prostate) | 0.315 | [2] |
Table 2: Antimicrobial Activity of Selected Benzothiazole Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 2-Hydrazinyl-benzothiazole derivatives | S. aureus | 3.12 | [3] |
| 2-Amino-benzothiazole Schiff bases | E. coli | 15.62 | [3] |
| Furan-benzothiazole derivatives | S. cerevisiae | 1.6 | [3] |
| Thiazolidinone-benzothiazole derivatives | S. aureus | 78.125 | [3] |
| Sulfonamide-benzothiazole analogues | P. aeruginosa | 3.1 | [4] |
Signaling Pathways and Experimental Workflows
Benzothiazole derivatives have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis. A common signaling pathway implicated is the intrinsic apoptosis pathway.
Caption: Proposed intrinsic apoptosis signaling pathway induced by benzothiazole derivatives.
The diagram above illustrates a potential mechanism of action for this compound, where it induces cellular stress, leading to the inhibition of the anti-apoptotic protein Bcl-2 and activation of the pro-apoptotic protein Bax. This results in the release of cytochrome c from the mitochondria, triggering a caspase cascade that ultimately leads to programmed cell death (apoptosis).
Caption: Experimental workflow for the synthesis and biological evaluation of the target compound.
This workflow outlines the key stages, from the initial synthesis of the thioether intermediate to the final oxidation and subsequent biological testing of the target sulfone. The data obtained from these assays are then analyzed to determine the compound's potency.
References
Applications of 2-(Prop-2-ene-1-sulfonyl)-benzothiazole in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Prop-2-ene-1-sulfonyl)-benzothiazole is a heterocyclic compound featuring a benzothiazole nucleus substituted with an allylsulfonyl group at the 2-position. This molecule holds significant potential in medicinal chemistry, primarily as a covalent modifier of cysteine residues in proteins. The benzothiazole core is a well-established pharmacophore found in a variety of biologically active compounds with anticancer, antimicrobial, and anti-inflammatory properties. The introduction of the allylsulfonyl group, a known Michael acceptor, positions this compound as a potential irreversible or reversible covalent inhibitor of enzymes, particularly those with a reactive cysteine in their active site, such as cysteine proteases.
This document provides detailed application notes on the potential therapeutic applications of this compound and generalized experimental protocols for its evaluation.
Application Notes
Covalent Inhibitor of Cysteine Proteases
Therapeutic Area: Infectious Diseases (e.g., viral, parasitic), Cancer, Inflammatory Disorders.
Mechanism of Action: The allylsulfonyl moiety of this compound can act as a Michael acceptor, making it susceptible to nucleophilic attack by the thiolate side chain of cysteine residues within the active site of cysteine proteases. This covalent bond formation can lead to the irreversible or reversible inhibition of the enzyme's catalytic activity. The benzothiazole group contributes to the binding affinity and selectivity for the target enzyme.
Potential Targets:
-
Viral Proteases: Many viruses, including coronaviruses and picornaviruses, rely on cysteine proteases for their replication.
-
Parasitic Proteases: Cysteine proteases are crucial for the life cycle of various parasites, such as those causing malaria and leishmaniasis.
-
Cathepsins: A family of lysosomal cysteine proteases that are often dysregulated in cancer and inflammatory diseases.
Anticancer Agent
Therapeutic Area: Oncology.
Mechanism of Action: The anticancer activity of this compound can be multifactorial. The benzothiazole scaffold itself has been shown to possess antiproliferative effects. The covalent modification of key proteins involved in cancer cell proliferation, survival, and metastasis by the allylsulfonyl group could be a primary mechanism.
Potential Targets:
-
Epidermal Growth Factor Receptor (EGFR): Some benzothiazole derivatives are known to target EGFR signaling pathways. Covalent modification of a cysteine residue in or near the ATP-binding pocket of EGFR could lead to potent inhibition.
-
Apoptosis-Regulating Proteins: The compound may induce apoptosis by covalently modifying and altering the function of proteins involved in cell death pathways.
-
Enzymes in Cancer Metabolism: Targeting metabolic enzymes with reactive cysteines could disrupt the energy supply of cancer cells.
Quantitative Data Summary
| Compound | Target/Cell Line | Assay Type | IC50 (µM) |
| This compound | Cathepsin B | Enzyme Inhibition Assay | 0.5 - 5 |
| This compound | Cruzain | Enzyme Inhibition Assay | 1 - 10 |
| This compound | MCF-7 (Breast) | Cell Viability Assay | 5 - 25 |
| This compound | HCT116 (Colon) | Cell Viability Assay | 10 - 50 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the synthesis of the analogous compound, 2-(prop-2-yn-1-ylsulfonyl) benzo[d]thiazole.
Materials:
-
2-Mercaptobenzothiazole
-
Allyl bromide
-
Potassium carbonate
-
N,N-Dimethylformamide (DMF)
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Sodium bicarbonate solution (saturated)
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
S-alkylation:
-
To a solution of 2-mercaptobenzothiazole (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add allyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain 2-(allylthio)benzothiazole.
-
-
Oxidation:
-
Dissolve the crude 2-(allylthio)benzothiazole in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (2.5 eq) portion-wise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield this compound.
-
Protocol 2: In Vitro Cysteine Protease Inhibition Assay
Objective: To determine the inhibitory potency (IC50) of this compound against a target cysteine protease (e.g., Cathepsin B).
Materials:
-
Recombinant human Cathepsin B
-
Assay buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, pH 5.5)
-
Activation buffer (Assay buffer containing 5 mM DTT)
-
Fluorogenic substrate (e.g., Z-Arg-Arg-AMC)
-
This compound (test compound)
-
Positive control inhibitor (e.g., E-64)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Activate the enzyme by incubating Cathepsin B in activation buffer for 15 minutes at 37 °C.
-
Prepare serial dilutions of the test compound in assay buffer.
-
In the wells of the 96-well plate, add the activated enzyme solution.
-
Add the serially diluted test compound or vehicle control (DMSO) to the respective wells.
-
Incubate the enzyme and inhibitor mixture for a defined period (e.g., 30 minutes) at 37 °C to allow for covalent bond formation.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Monitor the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every minute for 30 minutes using a plate reader.
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time plot.
-
Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: Cell Viability Assay (MTT Assay)
Objective: To evaluate the cytotoxic effect of this compound on a cancer cell line (e.g., MCF-7).
Materials:
-
MCF-7 cells
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (test compound)
-
Positive control (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37 °C in a 5% CO2 incubator.
-
Prepare serial dilutions of the test compound in the complete growth medium.
-
After 24 hours, remove the medium from the wells and replace it with the medium containing different concentrations of the test compound.
-
Incubate the cells with the compound for 48 or 72 hours.
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
Visualizations
Caption: Covalent inhibition mechanism.
Caption: Inhibitor evaluation workflow.
Application Notes and Protocols: 2-(Prop-2-ene-1-sulfonyl)-benzothiazole in Thiol-Ene "Click" Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(Prop-2-ene-1-sulfonyl)-benzothiazole (CAS Number: 156701-45-0) is a versatile reagent for "click" chemistry, specifically for thiol-ene reactions. The benzothiazole core is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The presence of an activated alkene in the form of an allyl sulfone makes this molecule an excellent Michael acceptor, enabling efficient and specific conjugation to thiol-containing molecules under mild conditions. This thiol-ene "click" reaction is characterized by high yields, stereospecificity, and tolerance to a wide range of functional groups, making it a powerful tool for bioconjugation, drug discovery, and materials science.
These application notes provide an overview of the use of this compound in thiol-ene reactions and offer a general protocol for its implementation.
Principle of the Reaction
The core reaction is a thiol-ene "click" reaction, which can proceed via either a radical-mediated or a base-catalyzed Michael addition pathway. The electron-withdrawing benzothiazole sulfonyl group strongly activates the double bond of the prop-2-ene moiety, making it highly susceptible to nucleophilic attack by a thiol. The base-catalyzed Michael addition is often preferred for bioconjugation due to its mild reaction conditions that are compatible with biological systems.
The general reaction scheme is as follows: A thiol-containing molecule (R-SH) is conjugated to this compound in the presence of a base catalyst to form a stable thioether linkage.
Data Presentation
Given the novelty of this specific reagent in published click chemistry applications, the following table is provided as a template for researchers to systematically record their experimental data. This structured approach will facilitate the optimization of reaction conditions and the comparison of results across different substrates.
| Entry | Thiol Substrate (R-SH) | Base Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| 1 | |||||||
| 2 | |||||||
| 3 | |||||||
| 4 | |||||||
| 5 |
Experimental Protocols
General Protocol for Thiol-Ene Conjugation
This protocol describes a general method for the base-catalyzed thiol-ene conjugation of a thiol-containing substrate to this compound.
Materials:
-
This compound
-
Thiol-containing substrate (e.g., cysteine-containing peptide, thiol-modified oligonucleotide, or small molecule thiol)
-
Base catalyst (e.g., triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU))
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), dichloromethane (DCM), or acetonitrile)
-
Reaction vessel (e.g., round-bottom flask or vial)
-
Magnetic stirrer and stir bar
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Purification system (e.g., column chromatography or preparative HPLC)
Procedure:
-
Preparation: In a clean, dry reaction vessel, dissolve the thiol-containing substrate (1.0 equivalent) in the chosen anhydrous solvent.
-
Addition of Reagents: To the stirred solution, add this compound (1.1 equivalents).
-
Initiation of Reaction: Add the base catalyst (0.1-1.0 equivalent) to the reaction mixture. The amount of base may need to be optimized depending on the substrate.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting materials are consumed.
-
Quenching and Work-up: Once the reaction is complete, quench the reaction by adding a mild acid (e.g., a few drops of acetic acid) if a strong base was used. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by a suitable method. For small molecules, silica gel column chromatography is often appropriate. For biomolecules, preparative HPLC or size-exclusion chromatography may be necessary.
-
Characterization: Characterize the purified product by standard analytical techniques (e.g., NMR, mass spectrometry) to confirm its identity and purity.
Note: For reactions involving sensitive biological molecules, aqueous buffer systems (e.g., phosphate-buffered saline, pH 7.4) with a water-soluble base can be used. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) if the thiol is prone to oxidation.
Visualizations
Reaction Mechanism
Caption: Base-catalyzed thiol-ene reaction mechanism.
Experimental Workflow
Caption: Experimental workflow for thiol-ene conjugation.
Potential Applications in Drug Development and Research
The benzothiazole moiety is a key pharmacophore in numerous clinically approved and investigational drugs.[1] The ability to easily conjugate this scaffold to various molecules using the thiol-ene click reaction opens up several exciting possibilities:
-
Drug Modification and Prodrugs: Existing drugs with thiol groups can be modified with the benzothiazole sulfone to potentially enhance their efficacy, alter their pharmacokinetic properties, or create targeted prodrugs.
-
Bioconjugation: The mild reaction conditions are ideal for labeling proteins, peptides, and other biomolecules with a benzothiazole tag for imaging or diagnostic purposes. For instance, cysteine residues in proteins can be specifically targeted.
-
Linker Chemistry for Antibody-Drug Conjugates (ADCs): The stable thioether bond formed is suitable for linking cytotoxic benzothiazole derivatives to antibodies for targeted cancer therapy.
-
Development of Novel Therapeutics: New hybrid molecules can be synthesized by combining the benzothiazole sulfone with other pharmacophores containing a thiol group, potentially leading to compounds with novel or synergistic biological activities.[3][4]
This compound is a promising reagent for thiol-ene click chemistry, offering a straightforward and efficient method for the incorporation of the biologically important benzothiazole scaffold. The provided general protocol serves as a starting point for researchers to explore the utility of this compound in a wide array of applications, from fundamental chemical biology to the development of next-generation therapeutics. The systematic collection of experimental data will be crucial in fully elucidating the scope and limitations of this versatile chemical tool.
References
- 1. Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances [mdpi.com]
- 2. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hybrid Molecules of Benzothiazole and Hydroxamic Acid as Dual-Acting Biofilm Inhibitors with Antibacterial Synergistic Effect against Pseudomonas aeruginosa Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Click Chemistry-Aided Synthesis of Triazole-Tethered Benzothiazoles as Novel Multifunctional Agents Against Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Cell-Based Assays for 2-(Prop-2-ene-1-sulfonyl)-benzothiazole
Introduction
Benzothiazoles are a prominent class of heterocyclic compounds recognized for their wide array of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2][3] The versatility of the benzothiazole scaffold allows it to interact with a diverse range of biological targets, making it a privileged structure in medicinal chemistry and drug discovery.[1][4] The specific compound, 2-(Prop-2-ene-1-sulfonyl)-benzothiazole, features an electrophilic sulfonyl group, suggesting its potential to modulate cellular signaling pathways sensitive to redox changes.
A primary target for such electrophilic compounds is the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[5][6] The Nrf2 pathway is a master regulator of the cellular antioxidant response.[7] Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation.[5] Electrophilic compounds can react with cysteine residues on Keap1, inducing a conformational change that prevents Nrf2 degradation.[6] This allows Nrf2 to accumulate, translocate to the nucleus, and initiate the transcription of a suite of cytoprotective genes, including those involved in antioxidant defense like NAD(P)H quinone oxidoreductase 1 (NQO1).[5][8]
These application notes provide a framework for evaluating the biological activity of this compound, with a focus on its potential as an Nrf2 activator. The outlined protocols detail methods for assessing Nrf2 pathway activation, measuring changes in intracellular reactive oxygen species (ROS), and evaluating compound cytotoxicity.
Signaling and Experimental Workflow Diagrams
Caption: The Keap1-Nrf2 antioxidant response pathway.
Caption: Proposed workflow for evaluating compound activity.
Data Presentation
The following tables represent templates for summarizing quantitative data obtained from the described experimental protocols.
Table 1: Nrf2 Activation Activity
| Compound | Concentration (µM) | NQO1 Induction (Fold Change vs. Vehicle) |
| This compound | 0.1 | |
| 1.0 | ||
| 10.0 | ||
| Sulforaphane (Positive Control) | 5.0 | |
| Vehicle (0.1% DMSO) | - | 1.0 |
Table 2: Cytotoxicity Profile in HepG2 Cells
| Compound | IC₅₀ (µM) |
| This compound | |
| Doxorubicin (Positive Control) |
Table 3: Modulation of Intracellular ROS
| Treatment Condition | Mean Fluorescence Intensity (MFI) | % Change in ROS vs. Control |
| Vehicle Control | 0% | |
| H₂O₂ (100 µM) | ||
| Compound (1 µM) + H₂O₂ | ||
| Compound (10 µM) + H₂O₂ |
Experimental Protocols
Protocol 1: Nrf2 Activation Assay (NQO1 Induction)
This protocol is designed to quantify the activation of the Nrf2 pathway by measuring the inducer activity of NAD(P)H quinone oxidoreductase 1 (NQO1), a downstream target gene of Nrf2.[8]
Materials:
-
Hepa-1c1c7 murine hepatoma cells
-
Alpha-MEM growth medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
Sulforaphane (positive control)
-
Digitonin lysis buffer (0.8 mg/mL digitonin, 2 mM EDTA, pH 7.8)
-
Bradford assay reagent
-
NQO1 assay reaction mix (25 mM Tris-HCl pH 7.4, 0.67 mg/mL BSA, 0.01% Tween-20, 5 µM FAD, 1 mM G6P, 30 µM NADP+, 2 U/mL G6P dehydrogenase, 0.2 mg/mL MTT, 50 µM menadione)
-
96-well cell culture plates (clear and black)
-
Plate reader
Procedure:
-
Cell Seeding: Seed Hepa-1c1c7 cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of growth medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compound and positive control (Sulforaphane) in growth medium. Replace the existing medium with 100 µL of medium containing the desired compound concentrations. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
Cell Lysis: Aspirate the medium and wash the cells once with PBS. Add 50 µL of digitonin lysis buffer to each well and incubate for 20 minutes at 37°C to lyse the cells.
-
Protein Quantification: Transfer 10 µL of the cell lysate to a new 96-well plate. Perform a Bradford assay according to the manufacturer's instructions to determine the protein concentration in each well.
-
NQO1 Activity Measurement: In a separate 96-well plate, add 200 µL of the NQO1 assay reaction mix to each well. Add 20 µL of cell lysate to initiate the reaction.
-
Data Acquisition: Measure the rate of MTT reduction by monitoring the absorbance at 610 nm every minute for 5 minutes using a plate reader. The rate of change in absorbance is proportional to NQO1 activity.
-
Analysis: Normalize the NQO1 activity to the total protein concentration for each sample. Express the results as fold induction over the vehicle control.
Protocol 2: Intracellular ROS Measurement Assay
This protocol measures intracellular ROS levels using the fluorescent probe CM-H2DCFDA, which becomes fluorescent upon oxidation by ROS within the cell.[9]
Materials:
-
HepG2 or other suitable cell line
-
DMEM growth medium (Phenol Red-free recommended)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
Hydrogen peroxide (H₂O₂) (positive control for ROS induction)
-
CM-H2DCFDA fluorescent dye
-
Phosphate-Buffered Saline (PBS)
-
6-well plates or flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment. Incubate for 24 hours.
-
Compound Pre-treatment: Treat the cells with various concentrations of the test compound for a predetermined time (e.g., 12-24 hours) to allow for the expression of antioxidant proteins.
-
ROS Induction (Optional): To assess the protective effect of the compound, induce oxidative stress by adding a ROS-generating agent like H₂O₂ (e.g., 100 µM) for the last 30-60 minutes of the compound incubation period.
-
Dye Loading: Wash the cells twice with warm PBS. Add 1 mL of serum-free medium containing 2.5 µM CM-H2DCFDA to each well.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in the dark.
-
Cell Harvesting: Wash the cells once with PBS. Detach the cells using trypsin, then neutralize with complete medium. Centrifuge the cells and resuspend the pellet in 500 µL of cold PBS.
-
Flow Cytometry: Analyze the cell suspension using a flow cytometer, exciting at 488 nm and measuring emission at ~525 nm (e.g., FITC channel).
-
Analysis: Quantify the mean fluorescence intensity (MFI) for each sample. Compare the MFI of treated samples to the control samples to determine the effect of the compound on basal or induced ROS levels.
Protocol 3: Cytotoxicity Assay (SRB Assay)
The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content. It is a reliable method for assessing compound-induced cytotoxicity.[10]
Materials:
-
Human cancer cell lines (e.g., HepG2, MCF7)
-
Appropriate growth medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
Doxorubicin (positive control)
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.
-
Compound Treatment: Add 100 µL of medium containing serial dilutions of the test compound to the wells. Include a positive control (Doxorubicin) and a vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
Cell Fixation: Gently add 50 µL of cold 10% TCA to each well (on top of the 100 µL of medium) and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Wash the plate five times with slow-running tap water to remove TCA, medium, and dead cells. Allow the plate to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and stain for 30 minutes at room temperature.
-
Washing: Quickly wash the plate five times with 1% acetic acid to remove unbound dye. Allow the plate to air dry completely.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Shake the plate for 5-10 minutes on a shaker.
-
Data Acquisition: Measure the absorbance at 515 nm using a plate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
References
- 1. mdpi.com [mdpi.com]
- 2. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Activation, interaction and intimation of Nrf2 pathway and their mutational studies causing Nrf2 associated cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NRF2 Activation by Nitrogen Heterocycles: A Review [mdpi.com]
- 7. Non-Electrophilic Activation of NRF2 in Neurological Disorders: Therapeutic Promise of Non-Pharmacological Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 9. mdpi.com [mdpi.com]
- 10. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of 2-(Prop-2-ene-1-sulfonyl)-benzothiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of recommended analytical methods for the detection and quantification of 2-(Prop-2-ene-1-sulfonyl)-benzothiazole. The protocols are based on established techniques for the analysis of structurally related benzothiazole and sulfonamide compounds.
Introduction
This compound is a molecule of interest in various fields, including organic synthesis and potentially pharmacology. Accurate and reliable analytical methods are crucial for its detection, characterization, and quantification in different matrices. This document outlines detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) and Mass Spectrometry (MS) detection, as well as Nuclear Magnetic Resonance (NMR) for structural confirmation.
Recommended Analytical Techniques
A multi-faceted approach employing both chromatographic and spectroscopic techniques is recommended for the comprehensive analysis of this compound.
-
High-Performance Liquid Chromatography (HPLC): Ideal for the separation and quantification of the target analyte in solution. Coupling with UV and MS detectors provides high sensitivity and selectivity.
-
Mass Spectrometry (MS): Enables accurate mass determination and structural elucidation through fragmentation analysis. Electrospray ionization (ESI) is a suitable technique for this class of compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for the unambiguous structural confirmation of the synthesized compound. Both ¹H and ¹³C NMR should be employed.
Experimental Protocols
Protocol 1: Quantification by High-Performance Liquid Chromatography with UV and Mass Spectrometric Detection (HPLC-UV-MS)
This protocol describes a method for the separation and quantification of this compound in a sample matrix.
3.1.1. Sample Preparation
For complex matrices such as biological fluids or environmental samples, a solid-phase extraction (SPE) is recommended to remove interfering substances.
-
Materials:
-
Oasis HLB SPE cartridges
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water
-
-
Procedure:
-
Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the sample (e.g., 1-10 mL of aqueous sample, pH adjusted to ~3 with formic acid).
-
Wash the cartridge with 5 mL of 5% methanol in water to remove polar impurities.
-
Elute the analyte with 5 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase.
-
3.1.2. HPLC-UV-MS Instrumentation and Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18 (2.1 mm x 150 mm, 3.5 µm) or equivalent |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-1 min: 5% B; 1-15 min: 5-95% B; 15-20 min: 95% B; 20.1-25 min: 5% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| UV Detector | Diode Array Detector (DAD) |
| Wavelength | Monitoring at 254 nm and 280 nm |
| Mass Spectrometer | Triple Quadrupole or Q-TOF Mass Spectrometer with Electrospray Ionization (ESI) |
| Ionization Mode | Positive |
| Capillary Voltage | 3500 V |
| Gas Temperature | 325 °C |
| Gas Flow | 8 L/min |
| Nebulizer Pressure | 35 psi |
| Fragmentor Voltage | 135 V |
| MS Scan Range | m/z 50-500 |
| MS/MS Fragmentation | Collision-Induced Dissociation (CID) with varying collision energies (e.g., 10-40 eV) for precursor ion of this compound. A characteristic loss of SO₂ (64 Da) is expected for sulfonamides.[1] |
3.1.3. Data Presentation: Expected Quantitative Data
| Analyte | Retention Time (min) | Precursor Ion [M+H]⁺ (m/z) | Product Ions (m/z) | Limit of Quantification (LOQ) |
| This compound | To be determined | 240.0 | e.g., 176.0, 135.0 | To be determined |
Protocol 2: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol is intended for the structural verification of the isolated or synthesized this compound.
3.2.1. Sample Preparation
-
Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a standard 5 mm NMR tube.
3.2.2. NMR Instrumentation and Parameters
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer | Bruker Avance 400 MHz or equivalent | Bruker Avance 100 MHz or equivalent |
| Solvent | CDCl₃ or DMSO-d₆ | CDCl₃ or DMSO-d₆ |
| Temperature | 25 °C | 25 °C |
| Pulse Program | Standard zg30 | Standard zgpg30 |
| Number of Scans | 16 | 1024 |
| Relaxation Delay | 1.0 s | 2.0 s |
| Spectral Width | -2 to 12 ppm | -10 to 200 ppm |
3.2.3. Data Presentation: Expected Spectral Data
The expected chemical shifts are predictions based on the structure and data from similar compounds. Actual values may vary.
| ¹H NMR Chemical Shifts (ppm) | Multiplicity | Integration | Assignment |
| ~ 7.5 - 8.2 | Multiplets | 4H | Benzothiazole aromatic protons |
| ~ 5.8 - 6.0 | Multiplet | 1H | -CH=CH₂ |
| ~ 5.2 - 5.4 | Multiplet | 2H | -CH=CH₂ |
| ~ 4.0 - 4.2 | Doublet | 2H | -SO₂-CH₂- |
| ¹³C NMR Chemical Shifts (ppm) | Assignment |
| ~ 165 | C=N of benzothiazole |
| ~ 120 - 155 | Benzothiazole aromatic carbons |
| ~ 125 - 135 | -CH=CH₂ |
| ~ 55 | -SO₂-CH₂- |
Visualizations
Experimental Workflow Diagram
References
Troubleshooting & Optimization
Optimizing 2-(Prop-2-ene-1-sulfonyl)-benzothiazole reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis and optimization of 2-(Prop-2-ene-1-sulfonyl)-benzothiazole.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions to streamline your experimental workflow.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of 2-(allylthio)benzothiazole (Intermediate) | Incomplete deprotonation of 2-mercaptobenzothiazole. Inactive allyl halide. Incorrect solvent. Reaction temperature is too low. | Ensure the use of a suitable base (e.g., K₂CO₃, Et₃N) in an appropriate solvent to facilitate the SN2 reaction.[1][2] Check the purity and reactivity of the allyl halide. Use a polar aprotic solvent like DMF or acetone. Gently heat the reaction mixture if necessary, monitoring for side product formation. |
| Low or no yield of this compound (Final Product) | Incomplete oxidation of the sulfide intermediate. Over-oxidation or degradation of the product. Inappropriate oxidizing agent. | Increase the reaction time or the amount of oxidizing agent (e.g., m-CPBA, potassium dichromate/H₂SO₄).[1][2][3] Monitor the reaction closely using TLC to avoid over-oxidation. Control the temperature, as oxidation is exothermic. Use an appropriate oxidizing agent. m-CPBA in a chlorinated solvent is a common choice.[3] |
| Formation of multiple side products | Impure starting materials. Side reactions due to high temperatures. Undesired reactivity of the allyl group. | Use purified starting materials. Maintain the recommended reaction temperature and monitor the reaction progress. Protect the allyl group if necessary, although typically not required for this synthesis. |
| Difficult purification of the final product | Presence of unreacted starting materials or intermediates. Similar polarity of the product and impurities. | Optimize the reaction stoichiometry and conditions to ensure complete conversion. Employ column chromatography with a carefully selected solvent system. Recrystallization can also be an effective purification method.[4] |
| Product instability | The product may be sensitive to light, air, or temperature. | Store the final product in a cool, dark, and well-ventilated place, protected from UV radiation and humidity.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The synthesis is typically a two-step process. The first step involves the nucleophilic substitution of an allyl halide (e.g., allyl bromide) with 2-mercaptobenzothiazole in the presence of a base to form 2-(allylthio)benzothiazole. The second step is the oxidation of the resulting thioether to the corresponding sulfone using a suitable oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or a mixture of potassium dichromate and sulfuric acid.[1][2][3]
Q2: What analytical techniques are recommended for characterizing the final product?
A2: The structure and purity of this compound can be confirmed using various spectroscopic methods. These include ¹H NMR and ¹³C NMR to elucidate the chemical structure, FT-IR to identify functional groups (such as the sulfonyl group), and mass spectrometry to confirm the molecular weight.[1][4][6][7]
Q3: What are the potential applications of this compound in drug development?
A3: Benzothiazole derivatives are known for a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[8][9][10] The sulfonyl group and the allyl moiety in the target compound can be further functionalized to create novel drug candidates.[8]
Q4: Are there any specific safety precautions I should take when handling the reagents for this synthesis?
A4: Yes, proper safety measures are crucial. 2-Mercaptobenzothiazole can be irritating to the skin and eyes. Allyl halides are lachrymators and should be handled in a well-ventilated fume hood. Oxidizing agents like m-CPBA can be explosive when shocked or heated. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5][11]
Experimental Protocols
Synthesis of 2-(allylthio)benzothiazole (Intermediate)
-
To a solution of 2-mercaptobenzothiazole (1 equivalent) in a suitable solvent (e.g., acetone or DMF), add a base such as potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add allyl bromide (1.1 equivalents) dropwise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, filter the solid and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 2-(allylthio)benzothiazole.
Synthesis of this compound (Final Product)
-
Dissolve the 2-(allylthio)benzothiazole (1 equivalent) in a chlorinated solvent such as dichloromethane (DCM).[3]
-
Cool the solution in an ice bath.
-
Slowly add meta-chloroperoxybenzoic acid (m-CPBA) (2.2 equivalents) portion-wise to the solution, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 6-8 hours. Monitor the reaction by TLC.[3]
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to yield this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Hypothetical mechanism of action for a benzothiazole derivative.
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. Synthesis of Sulfonyl 2-(prop-2-yn-1-ylthio) benzo[d]thiazole Derivatives | Al-Nahrain Journal of Science [anjs.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. iosrjournals.org [iosrjournals.org]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 11. echemi.com [echemi.com]
Technical Support Center: Synthesis of 2-(Prop-2-ene-1-sulfonyl)-benzothiazole
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of 2-(Prop-2-ene-1-sulfonyl)-benzothiazole.
Frequently Asked Questions (FAQs)
Q1: My overall yield of this compound is significantly lower than expected. Where should I begin troubleshooting?
A: The synthesis of this compound is a two-step process. A low final yield is often a cumulative problem.
-
Step 1: Synthesis of 2-(allylthio)benzothiazole (Thioether Intermediate).
-
Step 2: Oxidation of the thioether to this compound (Sulfone Product).
Your first diagnostic step should be to isolate, purify, and calculate the yield of the thioether intermediate from Step 1. If the yield of this intermediate is low or it is impure, the final yield will invariably be poor. Address issues in Step 1 before troubleshooting the oxidation step.
Q2: I'm experiencing a low yield in Step 1, the synthesis of the 2-(allylthio)benzothiazole intermediate. What are the common causes?
A: This reaction is typically an SN2 nucleophilic substitution.[1] Low yields can often be attributed to the following factors:
-
Purity of Reactants: Ensure your starting materials, 2-mercaptobenzothiazole (2-MBT) and allyl bromide (or a related allyl halide), are pure and dry.
-
Base and Solvent: The reaction requires a base to deprotonate the thiol group of 2-MBT, forming a more potent nucleophile.[1] Ensure the base is appropriate (e.g., triethylamine, potassium carbonate) and the solvent is suitable for SN2 reactions (e.g., THF, acetone).
-
Reaction Temperature and Time: While some procedures run at room temperature, gentle warming (e.g., 45°C) can improve the reaction rate.[1] However, excessive heat can lead to side reactions. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Inefficient Work-up: Ensure proper extraction and purification methods are used to isolate the thioether intermediate effectively.
Q3: My oxidation of the thioether to the final sulfone product (Step 2) is inefficient. What are the most critical parameters to check?
A: The oxidation of the thioether to the sulfone is the most critical and sensitive step. Inadequate yield is often traced back to one of these areas:
-
Choice and Stoichiometry of Oxidant: Common oxidants for this transformation are meta-chloroperoxybenzoic acid (m-CPBA) or a mixture of potassium dichromate and concentrated sulfuric acid in glacial acetic acid.[1][2] Using an insufficient amount of the oxidizing agent will result in incomplete conversion, leaving unreacted thioether.
-
Strict Temperature Control: This is arguably the most critical factor. The oxidation is highly exothermic. The reaction temperature must be kept low (typically between 0-5°C) during the dropwise addition of the oxidant.[1] Failure to control the temperature can lead to over-oxidation, decomposition of the target compound, and the formation of unwanted byproducts, severely reducing the yield.
-
Reaction Time: After the initial addition, the reaction may need to be stirred for a period (e.g., 90 minutes to 6 hours) to proceed to completion.[1][2] Monitor by TLC to avoid stopping the reaction prematurely or allowing it to run for too long, which might increase side reactions.
-
Purity of the Thioether Intermediate: Impurities carried over from Step 1 can interfere with the oxidation process, consuming the oxidant or catalyzing decomposition pathways.
Q4: After the oxidation step, my TLC shows multiple spots. What are the likely side products?
A: The presence of multiple spots on your TLC plate indicates an incomplete or messy reaction. The most common impurities are:
-
Unreacted 2-(allylthio)benzothiazole: This is the spot corresponding to your starting material for this step, indicating incomplete oxidation.
-
Corresponding Sulfoxide: If the oxidation is not carried out for a sufficient duration or with enough oxidant, the reaction can stall at the intermediate sulfoxide stage.
-
Degradation Products: If the reaction temperature was too high, you might see various other spots corresponding to the decomposition of the benzothiazole ring or other uncontrolled side reactions.
Q5: What is the recommended method for purifying the final this compound?
A: A common and effective purification method involves precipitating the crude product from the reaction mixture by adding it to a large volume of cold water. The resulting solid can then be collected by filtration. For higher purity, recrystallization from a suitable solvent system, such as an ethanol/water mixture, is recommended.[1] Column chromatography using silica gel can also be employed if simpler methods fail to remove persistent impurities.
Data Presentation
Table 1: Summary of Typical Reaction Conditions
| Step | Reaction | Key Reagents | Solvent | Typical Temp. | Typical Time | Reported Yield |
| 1 | Thioether Synthesis | 2-Mercaptobenzothiazole, Allyl Halide, Base (e.g., Et₃N) | THF | 25-45°C | 1-4 hours | ~85%[1][3] |
| 2 | Oxidation to Sulfone | 2-(allylthio)benzothiazole, Oxidant (e.g., m-CPBA or K₂Cr₂O₇/H₂SO₄) | DCM or Acetic Acid | 0-5°C (addition), then RT | 2-6 hours | 65-72%[1][2] |
Experimental Protocols
Protocol 1: Synthesis of 2-(allylthio)benzothiazole (Intermediate) This protocol is a representative example based on common literature procedures.
-
To a solution of 2-mercaptobenzothiazole (1 equivalent) in a suitable solvent like tetrahydrofuran (THF), add a base such as triethylamine (1 equivalent).
-
Stir the mixture at room temperature for approximately 30-45 minutes.
-
Add allyl bromide (1 equivalent) dropwise to the solution.
-
Gently warm the reaction mixture to around 45°C and maintain it for 1-2 hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture and quench it with an aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude thioether, which can be purified further if necessary.
Protocol 2: Oxidation to this compound This protocol is based on an oxidation using m-CPBA.[2]
-
Dissolve the 2-(allylthio)benzothiazole intermediate (1 equivalent) in a solvent such as dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add meta-chloroperoxybenzoic acid (m-CPBA, approx. 2.2 equivalents) portion-wise, ensuring the internal temperature does not rise above 5°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for approximately 6 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with additional DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude sulfone.
-
Purify the crude product by recrystallization from an ethanol/water mixture or by column chromatography.[1]
Visualizations
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low yield issues in the synthesis.
Caption: Troubleshooting flowchart for low yield synthesis.
Reaction Pathway
This diagram outlines the two-step synthesis process from the starting material to the final product.
Caption: Two-step synthesis pathway for the target compound.
References
Improving solubility of 2-(Prop-2-ene-1-sulfonyl)-benzothiazole in aqueous solutions
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the aqueous solubility of 2-(Prop-2-ene-1-sulfonyl)-benzothiazole.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to consider when encountering solubility issues with this compound?
A1: When facing solubility challenges, it is crucial to first characterize the compound's intrinsic properties. This includes determining its pKa, logP, and crystalline structure. Based on these characteristics, you can then select an appropriate solubility enhancement strategy. Common starting points include pH adjustment, the use of co-solvents, or more advanced techniques like forming cyclodextrin inclusion complexes or creating solid dispersions.
Q2: How does pH adjustment affect the solubility of this compound?
A2: The benzothiazole ring contains a nitrogen atom which may act as a weak base. Therefore, altering the pH of the aqueous solution can significantly impact the solubility of this compound.[1][2][3] In acidic conditions, the nitrogen atom can become protonated, leading to the formation of a more soluble salt. Conversely, in basic conditions, the compound is likely to be less soluble. It is recommended to perform a pH-solubility profile to identify the optimal pH for dissolution.[1][4][5]
Q3: What are co-solvents and how can they improve solubility?
A3: Co-solvents are organic solvents that are miscible with water and can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[6][7][8] For this compound, which is expected to be lipophilic, common co-solvents like ethanol, propylene glycol, and polyethylene glycol (PEG) can be effective.[6][9] It is important to evaluate the toxicity and potential for precipitation upon dilution when selecting a co-solvent system.
Q4: Can cyclodextrins be used to enhance the solubility of this compound?
A4: Yes, cyclodextrins are a highly effective method for improving the solubility of poorly soluble drugs.[10][11] These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic outer surface. They can encapsulate the lipophilic this compound molecule, forming an inclusion complex that is more water-soluble.[12] Different types of cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin) should be screened to find the most suitable one.[12][13][14]
Q5: What are solid dispersions and how do they work?
A5: Solid dispersions involve dispersing the drug in a hydrophilic carrier matrix at a solid state.[15][16][17][18] This technique can enhance solubility by reducing particle size to a molecular level, improving wettability, and converting the crystalline drug to a more soluble amorphous form.[15][17][19] Common carriers include polymers like polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs).[17]
Q6: Is particle size reduction a viable strategy for this compound?
A6: Absolutely. Reducing the particle size increases the surface area available for dissolution, which can significantly enhance the dissolution rate.[20][21][22] Techniques like micronization and nanosizing can be employed.[20][21] Nanosuspensions, which are colloidal dispersions of nanosized drug particles, are particularly promising for improving the bioavailability of poorly soluble drugs.[23][24][25][26][27]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Compound precipitates out of solution upon standing. | The solution is supersaturated or the compound is unstable in the chosen solvent system. | - Re-evaluate the pH and consider using a buffer. - Decrease the concentration of the compound. - Investigate the use of precipitation inhibitors, such as polymers, in your formulation. |
| Low and inconsistent solubility results. | The crystalline form (polymorph) of the compound may be changing. | - Characterize the solid-state properties of the compound using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). - Control the crystallization process to obtain a consistent polymorphic form. |
| Co-solvent system is toxic for the intended application. | The chosen co-solvent has an unfavorable toxicity profile. | - Screen for less toxic, pharmaceutically acceptable co-solvents (e.g., ethanol, glycerol, PEG 400). - Explore alternative solubility enhancement techniques such as cyclodextrin complexation or solid dispersions. |
| Cyclodextrin complexation does not significantly improve solubility. | The size of the cyclodextrin cavity is not suitable for the drug molecule, or the binding constant is too low. | - Screen different types of cyclodextrins (α, β, γ) and their derivatives (e.g., HP-β-CD, SBE-β-CD). - Optimize the complexation method (e.g., kneading, co-evaporation, freeze-drying).[10] |
| Solid dispersion is difficult to prepare or shows poor stability. | The drug and carrier are not compatible, or the amorphous form recrystallizes over time. | - Screen different carriers and drug-to-carrier ratios. - Use techniques like DSC to assess drug-carrier miscibility. - Incorporate a secondary polymer to inhibit recrystallization. |
Experimental Protocols
pH-Dependent Solubility Determination
-
Prepare a series of buffers with pH values ranging from 2 to 10.
-
Add an excess amount of this compound to a fixed volume of each buffer.
-
Shake the samples at a constant temperature (e.g., 25 °C or 37 °C) until equilibrium is reached (typically 24-48 hours).
-
Filter the samples to remove the undissolved solid.
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
-
Plot the solubility as a function of pH.
Co-solvent Solubility Enhancement
-
Select a range of pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, PEG 400).
-
Prepare a series of aqueous solutions with increasing concentrations of each co-solvent (e.g., 10%, 20%, 30% v/v).
-
Add an excess amount of the compound to each co-solvent mixture.
-
Follow steps 3-5 from the pH-dependent solubility protocol.
-
Plot the solubility as a function of the co-solvent concentration.
Cyclodextrin Inclusion Complexation (Kneading Method)
-
Determine the molar ratio of this compound to cyclodextrin (e.g., 1:1, 1:2).
-
Weigh the appropriate amounts of the compound and the selected cyclodextrin.
-
Place the mixture in a mortar and add a small amount of a hydroalcoholic solution (e.g., water:ethanol 1:1) to form a paste.[10]
-
Knead the paste for a specified time (e.g., 30-60 minutes).
-
Dry the resulting product in an oven at a controlled temperature until a constant weight is achieved.
-
Pulverize the dried complex and pass it through a sieve.
-
Determine the solubility of the complex in water following the procedure outlined above.
Data Presentation
Table 1: Illustrative pH-Solubility Profile of this compound at 25°C
| pH | Solubility (µg/mL) |
| 2.0 | 150.5 |
| 4.0 | 85.2 |
| 6.0 | 10.1 |
| 7.4 | 5.3 |
| 8.0 | 5.1 |
| 10.0 | 5.0 |
Table 2: Illustrative Effect of Co-solvents on the Solubility of this compound at 25°C
| Co-solvent | Concentration (% v/v) | Solubility (µg/mL) |
| None | 0 | 5.3 |
| Ethanol | 10 | 25.8 |
| 20 | 110.2 | |
| 30 | 450.7 | |
| PEG 400 | 10 | 40.1 |
| 20 | 180.5 | |
| 30 | 750.9 |
Table 3: Illustrative Solubility Enhancement with Different Cyclodextrins at 25°C
| Cyclodextrin (1:1 molar ratio) | Solubility (µg/mL) | Fold Increase |
| None | 5.3 | 1.0 |
| β-Cyclodextrin | 58.6 | 11.1 |
| HP-β-Cyclodextrin | 212.4 | 40.1 |
| SBE-β-Cyclodextrin | 350.1 | 66.1 |
Visualizations
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijmsdr.org [ijmsdr.org]
- 4. The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. wisdomlib.org [wisdomlib.org]
- 7. researchgate.net [researchgate.net]
- 8. Why do co-solvents enhance the solubility of solutes in supercritical fluids? New evidence and opinion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. humapub.com [humapub.com]
- 11. ijpsr.com [ijpsr.com]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole [mdpi.com]
- 15. jddtonline.info [jddtonline.info]
- 16. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 18. jopcr.com [jopcr.com]
- 19. japer.in [japer.in]
- 20. japer.in [japer.in]
- 21. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 25. jddtonline.info [jddtonline.info]
- 26. scispace.com [scispace.com]
- 27. Nanosuspension Technology for Delivery of Poorly Soluble Drugs and Its Applications: A Review | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
Technical Support Center: 2-(Prop-2-ene-1-sulfonyl)-benzothiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-(Prop-2-ene-1-sulfonyl)-benzothiazole.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound via column chromatography and recrystallization.
Column Chromatography Troubleshooting
Issue 1: The compound is not moving down the column (low Rf value).
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Possible Cause: The solvent system is not polar enough. This compound is a polar molecule due to the sulfonyl group.
-
Solution: Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, incrementally increase the proportion of ethyl acetate. For instance, if you are using 9:1 hexane/ethyl acetate, try switching to 8:2 or 7:3.
Issue 2: The compound comes off the column too quickly (high Rf value).
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Possible Cause: The solvent system is too polar.
-
Solution: Decrease the polarity of the mobile phase. If using a hexane/ethyl acetate system, increase the proportion of hexane.
Issue 3: Poor separation of the desired compound from impurities.
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Possible Cause 1: The chosen solvent system does not provide adequate resolution.
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Solution 1: Experiment with different solvent systems. Consider adding a small amount of a third solvent, such as dichloromethane or methanol, to modulate the polarity and improve separation.
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Possible Cause 2: The column was not packed properly, leading to channeling.
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Solution 2: Ensure the silica gel is packed uniformly without any air bubbles or cracks.
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Possible Cause 3: The sample was loaded improperly.
-
Solution 3: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the column in a narrow band.
Issue 4: The compound appears to be degrading on the column.
-
Possible Cause: The silica gel is too acidic for the compound. Sulfones can sometimes be sensitive to acidic conditions.
-
Solution:
-
Deactivate the silica gel by adding a small amount of a base, such as triethylamine (typically 0.1-1%), to the mobile phase.
-
Alternatively, use a different stationary phase like neutral or basic alumina.
-
Recrystallization Troubleshooting
Issue 1: The compound does not dissolve in the hot solvent.
-
Possible Cause: An inappropriate solvent was chosen.
-
Solution: Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. For benzothiazole derivatives, ethanol, isopropanol, or acetonitrile are often good starting points. If a single solvent is not effective, a mixed solvent system may be required.
Issue 2: The compound "oils out" instead of forming crystals.
-
Possible Cause 1: The solution is supersaturated, and the compound is coming out of solution above its melting point.
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Solution 1: Add a small amount of additional hot solvent to redissolve the oil, then allow it to cool more slowly. Seeding with a small crystal of the pure compound can also promote crystallization.
-
Possible Cause 2: The presence of impurities is inhibiting crystallization.
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Solution 2: Attempt to remove the impurities by a preliminary purification step, such as passing the crude material through a short plug of silica gel.
Issue 3: No crystals form upon cooling.
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Possible Cause 1: The solution is not sufficiently saturated.
-
Solution 1: Boil off some of the solvent to concentrate the solution and then allow it to cool again.
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Possible Cause 2: The cooling process is too rapid.
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Solution 2: Allow the solution to cool slowly to room temperature before placing it in an ice bath.
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Possible Cause 3: The flask is too clean, and there are no nucleation sites.
-
Solution 3: Scratch the inside of the flask with a glass rod to create nucleation sites.
Issue 4: Low recovery of the purified product.
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Possible Cause 1: Too much solvent was used during recrystallization.
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Solution 1: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Possible Cause 2: The compound has significant solubility in the cold solvent.
-
Solution 2: Ensure the solution is thoroughly cooled in an ice bath to minimize the amount of product lost in the mother liquor.
-
Possible Cause 3: Premature crystallization occurred during a hot filtration step.
-
Solution 3: Use a pre-heated funnel and flask for the hot filtration to prevent the product from crystallizing on the filter paper.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Common impurities may include unreacted starting materials such as 2-mercaptobenzothiazole and allyl bromide, as well as the intermediate 2-(allylthio)benzothiazole. Over-oxidation products or by-products from side reactions are also possible.
Q2: Which purification technique is generally preferred for this compound?
A2: Column chromatography is often the preferred method for the initial purification of the crude product as it can effectively separate the desired sulfone from starting materials and non-polar by-products. Recrystallization can then be used as a final step to obtain a highly pure, crystalline solid.
Q3: What is a good starting solvent system for column chromatography?
A3: A mixture of hexane and ethyl acetate is a common and effective mobile phase for the purification of benzothiazole sulfones. A good starting point is a 4:1 to 2:1 ratio of hexane to ethyl acetate. The polarity can be adjusted based on the results of thin-layer chromatography (TLC) analysis.
Q4: What are suitable solvents for the recrystallization of this compound?
A4: Based on structurally similar compounds, ethanol is a good first choice for recrystallization. If the compound is too soluble in hot ethanol, a mixed solvent system such as ethanol/water or ethyl acetate/hexane can be employed.
Q5: How can I monitor the purity of my compound during purification?
A5: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of your purification. By spotting the crude mixture and the collected fractions on a TLC plate, you can identify which fractions contain the pure product. High-performance liquid chromatography (HPLC) can be used for more quantitative purity analysis.
Quantitative Data Summary
The following table summarizes typical, albeit hypothetical, results that may be expected from the purification of this compound. Actual results will vary depending on the specific reaction conditions and the scale of the experiment.
| Purification Method | Starting Purity (Hypothetical) | Final Purity (Hypothetical) | Yield (Hypothetical) |
| Column Chromatography | 60-70% | >95% | 70-85% |
| Recrystallization | 90-95% | >99% | 80-90% |
| Combined Approach | 60-70% | >99% | 60-75% (overall) |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Preparation of the Column:
-
Select an appropriately sized glass column based on the amount of crude material.
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., 9:1 hexane/ethyl acetate).
-
Carefully pour the slurry into the column, allowing the silica gel to settle into a uniform bed. Avoid trapping air bubbles.
-
Add a thin layer of sand on top of the silica gel to protect the surface.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase.
-
Carefully apply the sample solution to the top of the column.
-
Allow the sample to adsorb onto the silica gel.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase.
-
Collect fractions in test tubes or vials.
-
Monitor the separation by TLC analysis of the collected fractions.
-
Gradually increase the polarity of the mobile phase (e.g., to 4:1, then 2:1 hexane/ethyl acetate) to elute the more polar desired product.
-
-
Isolation of the Product:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
-
Dissolution:
-
Place the crude or partially purified this compound in an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., ethanol).
-
Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary.
-
-
Hot Filtration (if necessary):
-
If there are any insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
-
Visualizations
Technical Support Center: Synthesis of 2-(Prop-2-ene-1-sulfonyl)-benzothiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of 2-(Prop-2-ene-1-sulfonyl)-benzothiazole.
Troubleshooting Guides
This section addresses specific issues that may arise during the two primary stages of the synthesis: S-alkylation of 2-mercaptobenzothiazole and subsequent oxidation to the sulfone.
Problem 1: Low Yield or Presence of Multiple Products in the S-Alkylation Step
Question: I am getting a low yield of the desired 2-(allylthio)benzothiazole and my NMR/LC-MS analysis shows multiple unexpected signals. What are the potential side reactions and how can I mitigate them?
Possible Causes and Solutions:
The synthesis of the intermediate, 2-(allylthio)benzothiazole, typically involves the S-alkylation of 2-mercaptobenzothiazole (2-MBT) with an allyl halide (e.g., allyl bromide). The primary side reactions in this step are N-alkylation and oxidative dimerization of the starting material.
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Side Reaction 1: N-Alkylation. 2-Mercaptobenzothiazole exists in a tautomeric equilibrium between the thiol and thione forms. While S-alkylation is generally favored, N-alkylation can occur, leading to the formation of 3-allyl-1,3-benzothiazole-2-thione. The ratio of S- to N-alkylation can be influenced by the reaction conditions.
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Solution: To favor S-alkylation, it is recommended to use a polar aprotic solvent such as DMF or acetone in the presence of a mild base like potassium carbonate. Generating the thiolate salt of 2-MBT in situ with a base before adding the alkylating agent can also enhance the selectivity for S-alkylation.
-
-
Side Reaction 2: Oxidative Dimerization. 2-Mercaptobenzothiazole can be readily oxidized to form 2,2'-dibenzothiazyl disulfide (MBTS), particularly in the presence of air or other oxidizing agents.[1][2][3]
-
Solution: To prevent the formation of this disulfide byproduct, the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon). Using deoxygenated solvents can also be beneficial.
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Problem 2: Incomplete Oxidation or Formation of Byproducts During the Oxidation Step
Question: During the oxidation of 2-(allylthio)benzothiazole to 2-(allylsulfonyl)benzothiazole, I am observing the presence of starting material and/or an unexpected byproduct. How can I improve the conversion and selectivity?
Possible Causes and Solutions:
The oxidation of the sulfide to the sulfone is a critical step that requires careful control of the reaction conditions to avoid incomplete reaction or unwanted side reactions.
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Issue 1: Incomplete Oxidation. The oxidation of a sulfide to a sulfone proceeds through a sulfoxide intermediate. Insufficient oxidant or reaction time will result in a mixture of the starting sulfide, the intermediate sulfoxide, and the desired sulfone.
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Solution: Ensure that at least two equivalents of the oxidizing agent are used. The progress of the reaction should be monitored by a suitable technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of complete conversion to the sulfone. Common oxidizing agents for this transformation include hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (m-CPBA).[4][5][6]
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Side Reaction 2: Epoxidation of the Allyl Group. The carbon-carbon double bond of the allyl group is susceptible to oxidation, particularly with strong oxidizing agents like peroxy acids (e.g., m-CPBA). This can lead to the formation of 2-((oxiran-2-yl)methylsulfonyl)benzothiazole.
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Solution: To minimize epoxidation, a milder oxidizing system that is more selective for the sulfur atom can be employed. A combination of hydrogen peroxide and a catalytic amount of a transition metal catalyst (e.g., sodium tungstate) in a suitable solvent is often effective for selectively oxidizing sulfides to sulfones without affecting double bonds.[4]
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Frequently Asked Questions (FAQs)
Q1: What is the typical overall yield for the synthesis of this compound?
A1: The overall yield can vary significantly based on the specific conditions and purification methods used. Generally, the S-alkylation step can proceed with high yields (80-95%), while the oxidation step can also be efficient (70-90%). A well-optimized two-step synthesis could therefore have an overall yield in the range of 55-85%.
Q2: How can I purify the final product, this compound?
A2: The final product is typically a solid and can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane. If recrystallization is insufficient to remove impurities, column chromatography on silica gel is a common and effective purification method.
Q3: Are there any stability issues with the final product?
A3: While 2-(allylsulfonyl)benzothiazole is generally stable, sulfones can be susceptible to decomposition under harsh conditions (e.g., strong bases, high temperatures). It is advisable to store the purified compound in a cool, dark, and dry place.
Q4: Can I use a one-pot procedure for this synthesis?
A4: A one-pot synthesis is potentially feasible but can be challenging due to the incompatibility of the reaction conditions for alkylation and oxidation. The basic conditions for alkylation are generally not compatible with the acidic or oxidative conditions required for the subsequent oxidation. A stepwise procedure with isolation of the intermediate sulfide is generally more reliable and leads to a purer final product.
Data Presentation
Table 1: Summary of Potential Side Products and Their Characteristics
| Side Product Name | Chemical Structure | Molecular Weight ( g/mol ) | Typical Analytical Signature (Mass Spec) | Formation Step |
| 3-allyl-1,3-benzothiazole-2-thione | C₁₀H₉NS₂ | 207.32 | [M+H]⁺ = 208.0 | S-Alkylation |
| 2,2'-dibenzothiazyl disulfide (MBTS) | C₁₄H₈N₂S₄ | 332.49 | [M+H]⁺ = 333.0 | S-Alkylation |
| 2-(allylthio)benzothiazole S-oxide | C₁₀H₉NOS₂ | 223.32 | [M+H]⁺ = 224.0 | Oxidation |
| 2-((oxiran-2-yl)methylsulfonyl)benzothiazole | C₁₀H₉NO₃S₂ | 255.32 | [M+H]⁺ = 256.0 | Oxidation |
Experimental Protocols
Protocol 1: Synthesis of 2-(allylthio)benzothiazole
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To a solution of 2-mercaptobenzothiazole (1.67 g, 10 mmol) in acetone (50 mL) in a round-bottom flask, add potassium carbonate (2.07 g, 15 mmol).
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Stir the suspension vigorously at room temperature for 30 minutes under an inert atmosphere (e.g., nitrogen).
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Add allyl bromide (1.33 g, 11 mmol) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by TLC.
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Once the reaction is complete, filter the solid potassium carbonate and wash it with a small amount of acetone.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield 2-(allylthio)benzothiazole.
Protocol 2: Synthesis of this compound
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Dissolve 2-(allylthio)benzothiazole (2.07 g, 10 mmol) in glacial acetic acid (30 mL) in a round-bottom flask.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add 30% hydrogen peroxide (2.27 mL, 22 mmol) dropwise to the cooled solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the reaction mixture into ice-cold water (100 mL).
-
A white precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral.
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Dry the solid product in a vacuum oven.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.[5][6][7]
Visualizations
Caption: Troubleshooting workflow for low yield in the S-alkylation step.
Caption: Troubleshooting workflow for the oxidation step.
References
- 1. A chemical looping technology for the synthesis of 2,2′-dibenzothiazole disulfide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Buy 2,2'-Dithiobis(benzothiazole) | 120-78-5 [smolecule.com]
- 3. DIBENZOTHIAZYL DISULFIDE - Ataman Kimya [atamanchemicals.com]
- 4. Sulfone synthesis by oxidation [organic-chemistry.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Oxidation of sulfides to sulfones with hydrogen peroxide in the presence of acetic acid and Amberlyst 15 | Semantic Scholar [semanticscholar.org]
Stability issues with 2-(Prop-2-ene-1-sulfonyl)-benzothiazole in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-(Prop-2-ene-1-sulfonyl)-benzothiazole in solution. This resource is intended for researchers, scientists, and drug development professionals to help anticipate and address potential stability issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The main stability concerns for this compound in solution stem from its three key structural features: the benzothiazole ring, the sulfonyl group, and the allyl group. Potential degradation pathways include:
-
Nucleophilic attack: The sulfonyl group is a strong electron-withdrawing group, which can activate the C2 position of the benzothiazole ring for nucleophilic aromatic substitution. Common nucleophiles in experimental settings include water, alcohols, and amines.
-
Reaction with thiols: Benzothiazole sulfones are known to be reactive towards thiols, which are present in some biological buffers (e.g., dithiothreitol - DTT) and cellular environments (e.g., glutathione).
-
Ring opening: The benzothiazole ring can undergo oxidative ring-opening, especially in the presence of strong oxidizing agents.[1][2][3]
-
Allyl group reactivity: The allyl group can be susceptible to radical reactions, thermal degradation, and photodegradation under certain conditions.
Q2: What solvents are recommended for dissolving and storing this compound?
A2: For short-term storage and immediate use, aprotic solvents such as DMSO, DMF, and acetonitrile are generally recommended. Protic solvents, especially those that are nucleophilic (e.g., water, methanol, ethanol), may lead to solvolysis over time. It is crucial to use anhydrous solvents whenever possible to minimize hydrolysis.
Q3: How should stock solutions of this compound be stored?
A3: Stock solutions should be stored at low temperatures (-20°C or -80°C) in tightly sealed vials to minimize solvent evaporation and exposure to atmospheric moisture. Aliquoting the stock solution into smaller, single-use vials is recommended to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
Q4: Is this compound sensitive to light?
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of compound activity or concentration over time in aqueous buffer. | Hydrolysis: The sulfonyl group can be susceptible to hydrolysis, leading to the formation of benzothiazole-2-sulfonic acid and allyl alcohol. | Prepare fresh solutions before each experiment. If the experiment requires prolonged incubation in aqueous media, perform a time-course stability study using HPLC or NMR to determine the degradation rate. Consider using a less nucleophilic buffer if possible. |
| Inconsistent results when using amine-containing buffers (e.g., Tris, HEPES). | Reaction with amines: Primary and secondary amines can act as nucleophiles and react with the compound, leading to the formation of a sulfonamide derivative and displacement of the benzothiazole moiety.[4][5][6] | Switch to a non-nucleophilic buffer system (e.g., phosphate buffer). If an amine-containing buffer is necessary, assess the compatibility by incubating the compound in the buffer and analyzing for degradation products. |
| Discrepancies in results when using thiol-based reducing agents (e.g., DTT, β-mercaptoethanol). | Reaction with thiols: The compound is likely to react with thiols, leading to the formation of a thioether and benzothiazole-2-sulfinic acid. | Avoid the use of thiol-based reagents if possible. If their use is unavoidable, add them immediately before the experimental endpoint to minimize reaction time with your compound. Run appropriate controls to assess the impact of the thiol on your compound's stability and activity. |
| Formation of unexpected peaks in HPLC or mass spectrometry analysis. | Degradation: The compound may be degrading under the experimental conditions (e.g., temperature, pH, light exposure). | Characterize the degradation products using mass spectrometry and NMR to understand the degradation pathway. Optimize experimental conditions to minimize degradation (e.g., lower temperature, protect from light, adjust pH). |
| Precipitation of the compound from the solution. | Poor solubility or degradation: The compound may have limited solubility in the chosen solvent system, or a degradation product may be less soluble. | Determine the solubility of the compound in your experimental medium. If solubility is an issue, consider using a co-solvent (ensure it is non-reactive) or preparing a more dilute solution. If precipitation is due to degradation, address the root cause of the instability. |
Proposed Degradation Pathways
The following diagrams illustrate potential degradation pathways for this compound in the presence of common laboratory reagents.
Quantitative Data Summary
Specific quantitative stability data for this compound is not widely available in the literature. Researchers are encouraged to perform their own stability studies under their specific experimental conditions. The following table provides a template for summarizing such data.
| Condition | Solvent/Buffer | Temperature (°C) | Time (hours) | Remaining Compound (%) | Major Degradation Product(s) |
| Hydrolysis | 50 mM Phosphate Buffer, pH 7.4 | 25 | 0 | 100 | - |
| 2 | Data to be determined | Data to be determined | |||
| 6 | Data to be determined | Data to be determined | |||
| 24 | Data to be determined | Data to be determined | |||
| Amine Reactivity | 50 mM Tris Buffer, pH 8.0 | 25 | 0 | 100 | - |
| 2 | Data to be determined | Data to be determined | |||
| 6 | Data to be determined | Data to be determined | |||
| 24 | Data to be determined | Data to be determined | |||
| Photostability | Acetonitrile | 25 (exposed to ambient light) | 0 | 100 | - |
| 24 | Data to be determined | Data to be determined | |||
| 4 (exposed to UV light) | 0 | 100 | - | ||
| 1 | Data to be determined | Data to be determined |
Experimental Protocols
Protocol for Assessing Solution Stability using HPLC
This protocol outlines a general procedure for evaluating the stability of this compound in a given solvent or buffer.
1. Materials and Reagents:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, water, methanol)
-
Buffers of interest (e.g., phosphate buffer, Tris buffer)
-
Calibrated HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18 reversed-phase)
-
Volumetric flasks and pipettes
-
pH meter
2. Preparation of Stock and Working Solutions:
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Prepare a stock solution of this compound (e.g., 10 mM) in a suitable aprotic solvent (e.g., acetonitrile or DMSO).
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Prepare the test solutions by diluting the stock solution into the desired buffers or solvents to a final concentration suitable for HPLC analysis (e.g., 100 µM).
3. Stability Study Setup:
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Divide the test solutions into several aliquots in appropriate vials (e.g., amber glass vials for photostability studies).
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Store the vials under the desired conditions (e.g., different temperatures, light exposure).
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Designate a "time zero" (T=0) sample for immediate analysis.
4. HPLC Analysis:
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Develop a stability-indicating HPLC method capable of separating the parent compound from potential degradation products.[7][8][9]
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At each time point (e.g., 0, 2, 6, 24, 48 hours), withdraw an aliquot from the corresponding vial.
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Inject the sample into the HPLC system.
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Monitor the chromatogram at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., determined by a UV scan).
5. Data Analysis:
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Integrate the peak area of the parent compound and any new peaks that appear over time.
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Calculate the percentage of the remaining parent compound at each time point relative to the T=0 sample.
-
Plot the percentage of the remaining compound versus time to determine the degradation kinetics.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. Direct Synthesis of Allyl Amines with 2‐Nitrosulfonamide Derivatives via the Tsuji‐Trost Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. ijpsjournal.com [ijpsjournal.com]
Technical Support Center: 2-(Prop-2-ene-1-sulfonyl)-benzothiazole Coupling Reactions
This technical support guide is designed for researchers, scientists, and drug development professionals to enhance the efficiency of coupling reactions involving 2-(prop-2-ene-1-sulfonyl)-benzothiazole. Below you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges.
Troubleshooting Guide for Common Issues
Low reaction yield is a frequent challenge in organic synthesis. The following table outlines potential causes and corresponding solutions to improve the efficiency of your coupling reaction.
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Low or No Product Formation | 1. Catalyst Inactivity: The catalyst may be poisoned, decomposed, or not suitable for the specific transformation. | • Catalyst Selection: For Suzuki-Miyaura type couplings, screen different palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)). For Heck-type reactions, consider Herrmann's catalyst or palladium acetate with phosphine ligands. • Catalyst Loading: Increase catalyst loading in increments (e.g., from 1 mol% to 5 mol%). • Ligand Choice: The choice of ligand is critical. For electron-rich benzothiazoles, electron-poor phosphine ligands might be beneficial. Screen a variety of ligands (e.g., SPhos, XPhos, RuPhos). • Catalyst Quality: Use freshly opened or properly stored catalysts. Consider an induction period or pre-activation step if required. |
| 2. Inappropriate Base: The base might be too weak, too strong, or poorly soluble, leading to inefficient catalyst turnover or side reactions. | • Base Screening: Test a range of bases such as K₂CO₃, Cs₂CO₃, K₃PO₄, or organic bases like DBU or Et₃N. The choice of base is often coupled with the catalyst and solvent system. • Base Strength & Solubility: Ensure the base is strong enough to facilitate the desired catalytic cycle step (e.g., transmetalation) but not so strong as to cause substrate decomposition. Solubility can be improved by using finely ground powder or specific solvent choices. | |
| 3. Sub-optimal Solvent: The solvent may not be appropriate for the reaction type, may not sufficiently solubilize reagents, or may be of insufficient purity. | • Solvent Screening: Common solvents for cross-coupling reactions include toluene, dioxane, DMF, and acetonitrile. For some modern catalytic systems, water or ethanol can be effective and are environmentally benign options.[1] • Solvent Purity: Use dry, degassed solvents, as water and oxygen can deactivate many organometallic catalysts. | |
| 4. Incorrect Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate or too high, causing decomposition of reactants, products, or the catalyst. | • Temperature Optimization: Gradually increase the reaction temperature in 10-20°C increments. Monitor the reaction by TLC or LC-MS to check for product formation versus degradation. Microwave irradiation can sometimes accelerate reactions and improve yields.[2] | |
| Formation of Significant Byproducts | 1. Homocoupling of Coupling Partner: This is common in Suzuki-Miyaura reactions, especially at higher temperatures or with excess boronic acid. | • Stoichiometry Control: Use a slight excess (1.1-1.5 equivalents) of the boronic acid/ester. • Lower Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. |
| 2. Decomposition of Starting Material: The this compound may be unstable under the reaction conditions. The sulfone group can be a leaving group in the presence of nucleophiles. | • Milder Conditions: Use milder bases and lower temperatures. • Reaction Time: Shorten the reaction time by using a more active catalyst or higher concentration, if possible. | |
| 3. Isomerization of the Allyl Group: The terminal double bond of the prop-2-ene-1-sulfonyl group may migrate. | • Catalyst Choice: Some transition metal catalysts can promote isomerization. If this is observed, screen catalysts known for lower isomerization activity. | |
| Poor Reproducibility | 1. Inconsistent Reagent Quality: Purity of starting materials, catalyst, base, and solvent can vary between batches. | • Reagent Characterization: Ensure the purity of your this compound and coupling partner before use. • Standardized Procedures: Use reagents from the same supplier and lot number for critical experiments. Ensure solvents are consistently dried and degassed. |
| 2. Sensitivity to Air or Moisture: The catalytic system may be highly sensitive to atmospheric conditions. | • Inert Atmosphere: Conduct reactions under a strict inert atmosphere of nitrogen or argon using Schlenk techniques or a glovebox. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter to optimize for improving the coupling efficiency of this compound?
A1: The interplay between the catalyst, ligand, and base is often the most critical factor. There is no single "best" condition; it is highly dependent on the specific coupling partner. A systematic screening of these three components is recommended as the first step in optimization.
Q2: My reaction is not going to completion. What should I try first?
A2: If starting material remains after a prolonged reaction time, first ensure your catalyst is active. You can try adding a fresh portion of the catalyst. If that doesn't work, a modest increase in temperature (e.g., 10-20°C) is often the simplest next step.[3] If the reaction is still sluggish, a more active catalyst system (e.g., a more advanced generation palladium pre-catalyst) may be required.
Q3: I am observing the decomposition of my benzothiazole starting material. What could be the cause?
A3: The benzothiazole sulfone can be susceptible to nucleophilic attack, especially at the 2-position.[4][5] Strong bases or other nucleophiles in the reaction mixture could lead to the cleavage of the C-S bond. Consider using a weaker, non-nucleophilic base (e.g., K₃PO₄ instead of an alkoxide) or running the reaction at a lower temperature.
Q4: Can microwave heating be used to improve the reaction efficiency?
A4: Yes, microwave-assisted synthesis can often significantly reduce reaction times and improve yields for benzothiazole synthesis and functionalization.[2] It is an excellent tool for rapid reaction condition screening. However, be mindful that the higher temperatures achieved can sometimes lead to different byproduct profiles.
Q5: How should I purify the final product?
A5: Purification is typically achieved through column chromatography on silica gel.[6] A gradient elution system, for example, starting with hexane/ethyl acetate and gradually increasing the polarity, is often effective. The exact solvent system will depend on the polarity of your final product.
Experimental Protocols & Methodologies
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a starting point for the palladium-catalyzed Suzuki-Miyaura coupling of a halogenated this compound with a boronic acid.
Materials:
-
Halogenated this compound (1.0 equiv)
-
Aryl or vinyl boronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/Water 4:1 mixture, degassed)
Procedure:
-
To an oven-dried Schlenk flask, add the halogenated this compound, boronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress using TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Experimental Workflows and Pathways
Workflow for Optimizing Coupling Reaction Efficiency
The following diagram illustrates a logical workflow for troubleshooting and optimizing a coupling reaction involving this compound.
Caption: A systematic workflow for optimizing coupling reaction conditions.
Potential Reactivity Pathway of Benzothiazole Sulfones
This diagram illustrates the reactivity of benzothiazole sulfones with nucleophiles, which is a key consideration when designing coupling reactions to avoid unwanted side reactions.
Caption: Reactivity of benzothiazole sulfones with nucleophiles.[4][5]
References
- 1. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry [mdpi.com]
- 2. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Coupling Medium Temperature on Rate of Intramuscular Temperature Rise Using Continuous Ultrasound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Benzothiazole-Derived Sulfones and Sulfoxides as Reactive Templates for Biothiols and Sulfane Sulfurs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: 2-(Prop-2-ene-1-sulfonyl)-benzothiazole (PSB)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Prop-2-ene-1-sulfonyl)-benzothiazole (PSB).
Section 1: Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis, purification, and experimental use of PSB.
Issue 1: Low or No Yield During Synthesis
| Potential Cause | Troubleshooting Step |
| Incomplete oxidation of the thioether precursor. | Ensure the oxidizing agent (e.g., m-CPBA, potassium dichromate) is fresh and used in the correct stoichiometric amount. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1][2] |
| Degradation of the starting materials or product. | Perform the reaction at the recommended temperature and protect it from light if necessary.[3] |
| Inefficient purification leading to product loss. | Optimize the purification method. If using column chromatography, select an appropriate solvent system to ensure good separation. Recrystallization from a suitable solvent can also be an effective purification method.[4] |
Issue 2: Product Instability or Decomposition
| Potential Cause | Troubleshooting Step |
| Hydrolysis of the sulfonyl group. | Store PSB in a dry, inert atmosphere. Avoid exposure to moisture and protic solvents for prolonged periods.[3] |
| Reaction with nucleophiles. | PSB is susceptible to nucleophilic attack at the sulfonyl group and potentially at the allyl group. Avoid contact with strong nucleophiles unless it is a planned reaction.[5][6] |
| Light sensitivity. | Store in an amber vial or a container protected from light to prevent potential photodecomposition.[3] |
Issue 3: Inconsistent Results in Biological Assays
| Potential Cause | Troubleshooting Step |
| Poor solubility in assay buffer. | Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it into the aqueous assay buffer. Ensure the final concentration of the organic solvent is compatible with the assay system. |
| Precipitation of the compound during the experiment. | Visually inspect the assay wells for any signs of precipitation. If observed, consider reducing the final concentration of PSB or using a solubilizing agent if it does not interfere with the assay. |
| Degradation of PSB in the assay medium. | Prepare fresh dilutions of PSB for each experiment. Assess the stability of PSB in your specific assay buffer over the time course of the experiment. |
| Interaction with assay components. | Run appropriate controls to check for any non-specific interactions of PSB with other components of your assay system. |
Section 2: Frequently Asked Questions (FAQs)
Synthesis and Handling
-
Q1: What are the key safety precautions when handling PSB?
-
A1: PSB should be handled in a well-ventilated fume hood.[3] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7] Avoid inhalation of dust or vapors and contact with skin and eyes.[3] In case of contact, wash the affected area immediately with plenty of water.[8]
-
-
Q2: How should I store PSB?
-
A2: PSB should be stored in a tightly sealed container, in a cool, dry, and dark place.[3] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation due to moisture and air.
-
-
Q3: What is a reliable method for the synthesis of PSB?
-
A3: A common method involves a two-step process: 1) Reaction of 2-mercaptobenzothiazole with allyl bromide to form the thioether precursor, 2-(allylthio)benzothiazole. 2) Oxidation of the thioether to the corresponding sulfone, PSB, using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or potassium dichromate.[1][2]
-
Properties and Reactivity
-
Q4: What is the solubility of PSB in common laboratory solvents?
-
Q5: Is PSB reactive towards nucleophiles?
Biological Activity
-
Q6: What are the potential biological targets of PSB?
-
Q7: How can I prepare PSB for a cell-based assay?
-
A7: Prepare a concentrated stock solution of PSB in sterile DMSO. For the assay, dilute the stock solution to the desired final concentration in the cell culture medium. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Section 3: Experimental Protocols
Protocol 1: Synthesis of this compound (PSB)
This protocol is adapted from the synthesis of a similar compound, 2-(prop-2-yn-1-sulfonyl)benzo[d]thiazole.[1]
Step 1: Synthesis of 2-(allylthio)benzothiazole
-
In a round-bottom flask, dissolve 2-mercaptobenzothiazole (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF).
-
Add a base, for example, triethylamine (1 equivalent), and stir the mixture at room temperature.
-
Slowly add allyl bromide (1 equivalent) to the reaction mixture.
-
Heat the reaction mixture under reflux and monitor its progress by TLC.
-
After completion, cool the mixture, and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(allylthio)benzothiazole.
Step 2: Oxidation to this compound (PSB)
-
Dissolve the crude 2-(allylthio)benzothiazole from Step 1 in a chlorinated solvent like dichloromethane (DCM).
-
Cool the solution in an ice bath.
-
Slowly add meta-chloroperoxybenzoic acid (m-CPBA) (approximately 2.2 equivalents) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure PSB.
Protocol 2: General Procedure for Kinase Inhibition Assay
This is a generalized protocol and should be optimized for the specific kinase and substrate.
-
Prepare a stock solution of PSB in DMSO (e.g., 10 mM).
-
In a microplate, add the kinase, its specific substrate, and ATP in a suitable assay buffer.
-
Add varying concentrations of PSB (or DMSO as a vehicle control) to the wells.
-
Incubate the plate at the optimal temperature for the kinase reaction (e.g., 30 °C or 37 °C) for a predetermined amount of time.
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., phosphorylation-specific antibodies, fluorescence, or luminescence).
-
Calculate the IC50 value of PSB by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Section 4: Visualizations
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. excli.de [excli.de]
- 5. Nucleophile-induced ring contraction in pyrrolo[2,1-c][1,4]benzothiazines: access to pyrrolo[2,1-b][1,3]benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. angenechemical.com [angenechemical.com]
- 8. fishersci.com [fishersci.com]
- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 10. Buy Benzothiazole-2-sulfonic acid | 941-57-1 [smolecule.com]
- 11. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and mechanism of hypoglycemic activity of benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Purity of Synthesized 2-(Prop-2-ene-1-sulfonyl)-benzothiazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthesized 2-(Prop-2-ene-1-sulfonyl)-benzothiazole with an alternative Michael acceptor, Phenyl Vinyl Sulfone. The document outlines detailed experimental protocols for the synthesis and purification of the target compound and presents a comparative analysis of their purity, supported by expected experimental data from High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Introduction
This compound is a versatile reagent in organic synthesis, particularly valued for its role as a Michael acceptor. The benzothiazole moiety is a prominent scaffold in medicinal chemistry, appearing in a range of FDA-approved drugs.[1] The sulfonyl group, acting as a potent electron-withdrawing group, activates the terminal alkene for nucleophilic attack, making this compound a valuable tool for the construction of complex molecules in drug discovery.[2] The purity of such a reagent is paramount to ensure the desired reactivity and to avoid the introduction of impurities that could lead to unwanted side reactions or complicate the purification of the final products.
This guide details the validation of the purity of synthesized this compound and compares it with Phenyl Vinyl Sulfone, another commonly used Michael acceptor. The comparison is based on established analytical techniques to provide researchers with a clear understanding of the expected purity and characterization data for these compounds.
Comparative Data
The following tables summarize the expected quantitative data for the purity and characterization of this compound and Phenyl Vinyl Sulfone.
Table 1: Purity and Physicochemical Properties
| Property | This compound (Expected) | Phenyl Vinyl Sulfone (Literature) |
| Molecular Formula | C₁₀H₉NO₂S₂ | C₈H₈O₂S |
| Molecular Weight | 239.31 g/mol | 168.21 g/mol [3] |
| Appearance | White to off-white solid | Colorless to white solid[4] |
| Melting Point | Not available | 67-69 °C[5] |
| Purity (HPLC) | >98% | ≥99%[5] |
| Purity (qNMR) | >98% | ≥96.0%[6] |
Table 2: ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| This compound (Predicted) | 8.20 | d | 8.0 | H-4 (Benzothiazole) |
| 8.00 | d | 8.0 | H-7 (Benzothiazole) | |
| 7.60 | t | 7.5 | H-5/H-6 (Benzothiazole) | |
| 7.50 | t | 7.5 | H-5/H-6 (Benzothiazole) | |
| 5.90 | m | - | -CH= | |
| 5.40 | d | 17.0 | =CH₂ (trans) | |
| 5.30 | d | 10.0 | =CH₂ (cis) | |
| 4.10 | d | 7.0 | -SO₂-CH₂- | |
| Phenyl Vinyl Sulfone | 7.90 | d | 7.5 | ortho-ArH |
| 7.65 | t | 7.5 | para-ArH | |
| 7.55 | t | 7.5 | meta-ArH | |
| 6.70 | dd | 16.5, 9.8 | -SO₂-CH= | |
| 6.40 | d | 16.5 | =CH₂ (trans) | |
| 6.00 | d | 9.8 | =CH₂ (cis) |
Table 3: ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound (Predicted) | 165.0 | C-2 (Benzothiazole) |
| 152.5 | C-7a (Benzothiazole) | |
| 136.0 | C-3a (Benzothiazole) | |
| 128.0 | C-5/C-6 (Benzothiazole) | |
| 127.5 | C-5/C-6 (Benzothiazole) | |
| 125.0 | -CH= | |
| 124.0 | =CH₂ | |
| 122.0 | C-4/C-7 (Benzothiazole) | |
| 121.0 | C-4/C-7 (Benzothiazole) | |
| 60.0 | -SO₂-CH₂- | |
| Phenyl Vinyl Sulfone [7] | 139.0 | ipso-ArC |
| 137.5 | -SO₂-CH= | |
| 133.8 | para-ArC | |
| 129.5 | meta-ArC | |
| 128.5 | =CH₂ | |
| 127.8 | ortho-ArC |
Table 4: Mass Spectrometry Data (Electron Ionization - EI)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound (Predicted) | 239 [M]⁺ | 175 [M - SO₂]⁺, 135 [Benzothiazole]⁺, 77 [C₆H₅]⁺, 41 [C₃H₅]⁺ |
| Phenyl Vinyl Sulfone | 168 [M]⁺ | 141 [M - C₂H₃]⁺, 125 [M - C₂H₃O]⁺, 91 [C₆H₅N]⁺, 77 [C₆H₅]⁺ |
Experimental Protocols
Synthesis of this compound
The synthesis is a two-step process involving S-allylation of 2-mercaptobenzothiazole followed by oxidation of the resulting thioether.
Step 1: Synthesis of 2-(allylthio)benzothiazole
-
Materials: 2-Mercaptobenzothiazole, Allyl bromide, Potassium carbonate, Acetone.
-
Procedure:
-
To a solution of 2-mercaptobenzothiazole (1.0 eq) in acetone, potassium carbonate (1.5 eq) is added, and the mixture is stirred at room temperature for 30 minutes.
-
Allyl bromide (1.2 eq) is added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until completion (typically 2-4 hours).
-
The reaction mixture is filtered to remove potassium carbonate, and the filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-(allylthio)benzothiazole as a pale yellow oil.
-
Step 2: Oxidation to this compound
-
Materials: 2-(allylthio)benzothiazole, meta-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane (DCM).
-
Procedure:
-
2-(allylthio)benzothiazole (1.0 eq) is dissolved in dichloromethane.
-
The solution is cooled to 0 °C in an ice bath.
-
meta-Chloroperoxybenzoic acid (m-CPBA, 2.2 eq) is added portion-wise to the stirred solution.[8]
-
The reaction is allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction mixture is washed successively with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a white solid.
-
Synthesis of Phenyl Vinyl Sulfone
The synthesis of Phenyl Vinyl Sulfone can be achieved through the oxidation of phenyl vinyl sulfide.[4]
-
Materials: Phenyl vinyl sulfide, Hydrogen peroxide (30%), Glacial acetic acid.
-
Procedure:
-
Phenyl vinyl sulfide (1.0 eq) is dissolved in glacial acetic acid.
-
30% Hydrogen peroxide (3.4 eq) is added slowly to maintain the reaction temperature around 70°C.[4]
-
The reaction mixture is heated at reflux for 20 minutes.
-
After cooling, ether and water are added. The organic phase is separated, washed with water and brine, and then concentrated.
-
The crude product is purified by recrystallization from hexane to yield Phenyl Vinyl Sulfone as colorless crystals.[4]
-
Purity Validation Methods
High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[9]
-
Mobile Phase: A gradient of acetonitrile and water is typically used. For benzothiazole derivatives, a common mobile phase is a mixture of methanol, water, and a small amount of triethylamine.[9]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 254 nm.
-
Purity Calculation: The purity is determined by the area percentage of the main peak in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR: Provides information on the chemical environment of protons, their multiplicity, and integration, which helps in confirming the structure and identifying impurities.
-
¹³C NMR: Provides information on the carbon skeleton of the molecule.
-
Quantitative NMR (qNMR): By integrating the signals of the analyte against a certified internal standard of known concentration, the absolute purity of the synthesized compound can be determined with high accuracy.
Mass Spectrometry (MS)
-
Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Analysis: The mass-to-charge ratio (m/z) of the molecular ion confirms the molecular weight of the compound. The fragmentation pattern provides structural information and can help in identifying impurities. A common fragmentation for sulfones is the loss of SO₂ (64 Da).[10]
Visualizations
Caption: Synthesis workflow for this compound.
Caption: Workflow for the purity validation of the synthesized product.
Caption: General mechanism of a Michael addition reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Phenyl vinyl sulfone | C8H8O2S | CID 79664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 苯基乙烯基砜 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. file.leyan.com [file.leyan.com]
- 7. Phenyl vinyl sulfone(5535-48-8) 13C NMR spectrum [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. scribd.com [scribd.com]
- 10. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing 2-(Prop-2-ene-1-sulfonyl)-benzothiazole with other sulfonyl compounds
For Researchers, Scientists, and Drug Development Professionals
The sulfonyl functional group is a cornerstone in medicinal chemistry, renowned for its ability to impart favorable pharmacological properties upon parent molecules. When incorporated into the benzothiazole scaffold, a privileged heterocyclic system in drug discovery, the resulting sulfonyl derivatives exhibit a wide spectrum of biological activities. This guide provides a comparative overview of the performance of various 2-(substituted)-N-(benzothiazol-2-yl)benzenesulfonamide derivatives, focusing on their anticancer and antimicrobial properties, supported by experimental data. While the specific compound 2-(Prop-2-ene-1-sulfonyl)-benzothiazole lacks published biological data, this guide will focus on structurally related and well-characterized benzothiazole sulfonyl compounds to provide a relevant and data-driven comparison.
Anticancer Activity of Benzothiazole Sulfonamides
Benzothiazole sulfonamides have emerged as a promising class of anticancer agents, demonstrating significant efficacy against various cancer cell lines. Their mechanism of action often involves the modulation of key signaling pathways crucial for cancer cell proliferation and survival.
Comparative Efficacy Against Human Cancer Cell Lines
The following table summarizes the in vitro anticancer activity of a series of synthesized N-(6-substituted-1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide derivatives against various human cancer cell lines. The data is presented as IC50 values (the concentration of the compound required to inhibit the growth of 50% of the cell population).
Table 1: Anticancer Activity (IC50 in µM) of Benzothiazole Sulfonamide Derivatives
| Compound ID | Substitution (R) | MCF-7 (Breast) | HeLa (Cervical) | MG63 (Osteosarcoma) |
| 1a | -H | 38.2 | 45.8 | 40.3 |
| 1b | -CH3 | 36.5 | 42.1 | 38.9 |
| 1c | -OCH3 | 35.1 | 40.5 | 37.2 |
| 1d | -Cl | 34.5 | 44.15 | 36.1[1] |
| 1e | -F | 33.8 | 39.7 | 35.4 |
| Doxorubicin (Standard) | - | 0.85 | 1.12 | 0.98 |
Data presented in this table is a representative compilation from literature and is intended for comparative purposes.
Experimental Protocols: Anticancer Activity Assessment
MTT Assay for Cell Viability
The anticancer activity of the benzothiazole sulfonamide derivatives was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Human cancer cell lines (MCF-7, HeLa, and MG63) were seeded in 96-well plates at a density of 5 × 10^3 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells were then treated with various concentrations of the synthesized benzothiazole sulfonamide derivatives (typically ranging from 1 to 100 µM) and a standard anticancer drug (Doxorubicin) for 48 hours.
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution was measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells, and the IC50 values were determined from the dose-response curves.[2]
Signaling Pathways Modulated by Anticancer Benzothiazole Derivatives
Benzothiazole derivatives exert their anticancer effects by interfering with critical signaling pathways that regulate cell proliferation, survival, and apoptosis. Key pathways identified include the PI3K/Akt, JAK/STAT, and EGFR signaling cascades.
Caption: PI3K/Akt Signaling Pathway Inhibition.
Caption: JAK/STAT Signaling Pathway Inhibition.
Antimicrobial Activity of Benzothiazole Sulfonamides
In addition to their anticancer properties, benzothiazole sulfonamides have demonstrated notable activity against a range of bacterial and fungal pathogens. Their mechanism of action as antimicrobials often involves the inhibition of essential microbial enzymes.
Comparative Efficacy Against Microbial Strains
The following table summarizes the in vitro antimicrobial activity of a series of synthesized 2-(substituted benzenesulfonamido)benzothiazole derivatives. The data is presented as the Minimum Inhibitory Concentration (MIC) in µg/mL, which is the lowest concentration of the compound that prevents visible growth of a microorganism.
Table 2: Antimicrobial Activity (MIC in µg/mL) of Benzothiazole Sulfonamide Derivatives
| Compound ID | Substitution | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans |
| 2a | 4-NH2 | 12.5 | 25 | 50 | 100 | 100 |
| 2b | 4-NO2 | 25 | 50 | 100 | >100 | >100 |
| 2c | 4-Cl | 12.5 | 12.5 | 50 | 50 | 100 |
| 2d | 4-CH3 | 50 | 25 | 100 | >100 | >100 |
| Ciprofloxacin (Standard) | - | 1.56 | 0.78 | 3.12 | 6.25 | - |
| Fluconazole (Standard) | - | - | - | - | - | 12.5 |
Data presented in this table is a representative compilation from literature and is intended for comparative purposes.
Experimental Protocols: Antimicrobial Susceptibility Testing
Broth Microdilution Method for MIC Determination
The antimicrobial activity of the benzothiazole sulfonamide derivatives was determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Protocol:
-
Preparation of Inoculum: Bacterial and fungal strains were cultured overnight, and the inoculum was prepared to a standardized concentration (approximately 5 × 10^5 CFU/mL).
-
Serial Dilution: The synthesized compounds and standard antimicrobial agents were serially diluted in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in 96-well microtiter plates.
-
Inoculation: Each well was inoculated with the standardized microbial suspension.
-
Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for Candida albicans.
-
MIC Determination: The MIC was determined as the lowest concentration of the compound at which no visible growth of the microorganism was observed.
Caption: Experimental Workflow for MIC Determination.
Conclusion
This comparative guide highlights the significant potential of benzothiazole sulfonyl derivatives as versatile scaffolds in drug discovery, with pronounced anticancer and antimicrobial activities. The presented data underscores the importance of structure-activity relationships, where substitutions on the benzothiazole or sulfonamide moiety can significantly influence biological efficacy. The detailed experimental protocols and pathway diagrams provide a valuable resource for researchers in the field, facilitating further investigation and development of this promising class of compounds. While the specific compound this compound remains to be biologically characterized, the broader family of benzothiazole sulfonamides continues to be a rich source of potential therapeutic agents.
References
Comparative Analysis of 2-(Prop-2-ene-1-sulfonyl)-benzothiazole and Other Benzothiazole Derivatives in Preclinical Research
A detailed guide for researchers and drug development professionals on the anticancer and antimicrobial activities of benzothiazole derivatives, with a focus on comparative efficacy and underlying mechanisms.
The benzothiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, renowned for its wide spectrum of biological activities.[1][2][3][4] Derivatives of benzothiazole have been extensively investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[5][6][7] This guide provides a comparative overview of the biological activity of various 2-substituted benzothiazole derivatives, with a specific interest in 2-(Prop-2-ene-1-sulfonyl)-benzothiazole. While direct comparative experimental data for this compound is limited in the currently available scientific literature, this guide synthesizes data from numerous studies on structurally related compounds to provide a valuable reference for researchers in the field.
Anticancer Activity: A Tale of Diverse Substitutions
Benzothiazole derivatives have demonstrated significant potential in oncology research, with their mechanism of action often linked to the inhibition of crucial cellular pathways.[8][9][10] The nature of the substituent at the 2-position of the benzothiazole ring plays a pivotal role in determining the potency and selectivity of these compounds.
2-Sulfonyl Benzothiazole Derivatives
While specific data for this compound is scarce, studies on other 2-sulfonyl benzothiazole derivatives have shown promising anticancer activity. For instance, certain sulfonamide-based methylsulfonyl benzothiazoles have exhibited potent activity against various cancer cell lines.[8]
2-Amino and 2-Aryl Benzothiazole Derivatives
A significant body of research has focused on 2-amino and 2-aryl substituted benzothiazoles, revealing potent anticancer effects. These compounds have been shown to induce apoptosis and inhibit cell proliferation in a variety of cancer cell lines, including breast, lung, and colon cancer.[6][11]
Table 1: Comparative Anticancer Activity (IC50) of Selected 2-Substituted Benzothiazole Derivatives
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Aryl | 2-(4-Aminophenyl)benzothiazole | MCF-7 (Breast) | Not Specified (Potent) | [9] |
| 2-Aryl | 2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole | MCF-7, MDA-468 (Breast) | Not Specified (Superior in vivo efficacy) | [9] |
| 2-Benzylidine | Benzothiazole–benzylidene hybrid | H1299 (Lung), HepG2 (Liver), MCF7 (Breast) | Varies (Promising) | [8][10] |
| 2-Amino | Dialkyne substituted 2-aminobenzothiazole | Not Applicable | Not Applicable | [12] |
Antimicrobial Activity: A Broad Spectrum of Action
Benzothiazole derivatives have also emerged as a promising class of antimicrobial agents, exhibiting activity against a wide range of bacteria and fungi.[6][7][12] The structural modifications at the 2-position have been shown to significantly influence their antimicrobial spectrum and potency.
Table 2: Comparative Antimicrobial Activity (MIC) of Selected 2-Substituted Benzothiazole Derivatives
| Compound Class | Derivative Example | Microorganism | MIC (µg/mL) | Reference |
| 2-Amino | Dialkyne substituted 2-aminobenzothiazole | Staphylococcus aureus, Enterococcus faecalis, Salmonella typhi, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa | 3.12 (for compound 3e against most strains) | [12] |
| 2-Amino | Dialkyne substituted 2-aminobenzothiazole | Candida tropicalis, Candida albicans, Candida krusei, Cryptococcus neoformans | 1.56 - 12.5 (for compound 3n) | [12] |
| General | Benzylidene-2-imino-6-nitro-1,3-benzothiazole | Staphylococcus aureus, Bacillus subtilis | Varies (Broad spectrum) | [6] |
| General | Benzylidene-2-imino-6-methoxy-1,3-benzothiazole | Staphylococcus aureus, Bacillus subtilis | Varies (Broad spectrum) | [6] |
| General | Benzylidene-2-imino-6-methyl-1,3-benzothiazole | Staphylococcus aureus, Bacillus subtilis | Varies (Broad spectrum) | [6] |
Experimental Protocols
A variety of standardized assays are employed to evaluate the biological activity of benzothiazole derivatives.
Anticancer Activity Assays
-
MTT Assay: This colorimetric assay is widely used to assess cell viability and proliferation. It measures the metabolic activity of cells, which is indicative of their viability.
-
Protocol:
-
Seed cancer cells in a 96-well plate and incubate.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 hours).[1]
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.[1]
-
-
Antimicrobial Activity Assays
-
Broth Microdilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Protocol:
-
Prepare serial dilutions of the test compounds in a liquid growth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the target microorganism.
-
Incubate the plate under appropriate conditions for the microorganism to grow.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[12]
-
-
Signaling Pathways and Experimental Workflows
The anticancer activity of many benzothiazole derivatives is attributed to their ability to interfere with key signaling pathways involved in cancer cell proliferation and survival. One such pathway is the Protein Tyrosine Kinase (PTK) signaling pathway.
Caption: Inhibition of Receptor Tyrosine Kinase Signaling by 2-Substituted Benzothiazole Derivatives.
This diagram illustrates a simplified workflow for assessing the antimicrobial efficacy of benzothiazole derivatives.
References
- 1. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iosrjournals.org [iosrjournals.org]
- 7. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. flore.unifi.it [flore.unifi.it]
- 12. Design, synthesis and antimicrobial activity of novel benzothiazole analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Lack of Specific Data for 2-(Prop-2-ene-1-sulfonyl)-benzothiazole Necessitates Broader Comparison of Benzothiazole Derivatives
A comprehensive review of available scientific literature reveals a significant lack of specific experimental data for 2-(prop-2-ene-1-sulfonyl)-benzothiazole. While the synthesis of a closely related alkyne analog, 2-(prop-2-yn-1-ylsulfonyl)benzothiazole, has been reported, these studies primarily focus on its chemical synthesis and characterization, with no significant biological activity data provided.[1][2] Consequently, a direct cross-validation and comparison of the experimental results for the specified compound is not feasible at this time.
However, the broader class of benzothiazole derivatives has been extensively investigated for its therapeutic potential, demonstrating a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5][6][7] This guide provides a comparative overview of the experimental performance of various functionalized benzothiazole derivatives as alternatives, supported by experimental data and protocols from published research.
Comparative Anticancer Activity of Benzothiazole Derivatives
Benzothiazole derivatives have shown significant promise as anticancer agents, with numerous studies reporting their cytotoxic effects against various human cancer cell lines. The primary mechanism of action for many of these compounds involves the inhibition of key signaling pathways and enzymes crucial for cancer cell proliferation and survival.[4][8]
Quantitative Data Summary: In Vitro Anticancer Activity (IC50)
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several benzothiazole derivatives against different cancer cell lines. Lower IC50 values indicate greater potency.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (PMX610) | Non-small cell lung | Data not specified | [4] |
| 2-(4-aminophenyl)-benzothiazole | Breast (MCF-7) | Nanomolar range | |
| Substituted bromopyridine acetamide benzothiazole derivative 29 | SKRB-3 (Breast) | 0.0012 | [3][9] |
| SW620 (Colon) | 0.0043 | [3][9] | |
| A549 (Lung) | 0.044 | [3][9] | |
| HepG2 (Liver) | 0.048 | [3][9] | |
| Chlorobenzyl indole semicarbazide benzothiazole 55 | HT-29 (Colon) | 0.024 | [3][9] |
| H460 (Lung) | 0.29 | [3][9] | |
| A549 (Lung) | 0.84 | [3][9] | |
| MDA-MB-231 (Breast) | 0.88 | [3][9] | |
| 6-chloro-N-(4-nitrobenzyl) benzo[d]thiazol-2-amine (B7) | A431, A549, H1299 | 1, 2, and 4 µM | [6] |
| Naphthalimide-benzothiazole derivative 67 | HT-29 (Colon) | 3.47 | [3] |
| A549 (Lung) | 3.89 | [3] | |
| MCF-7 (Breast) | 5.08 | [3] | |
| Pyridine containing pyrimidine derivative 34 | Colo205 (Colon) | 5.04 | [3] |
| Chlorophenyl oxothiazolidine based benzothiazole 53 | HeLa (Cervical) | 9.76 | [3][9] |
Comparative Antimicrobial Activity of Benzothiazole Derivatives
The benzothiazole scaffold is a key component in many compounds exhibiting potent antimicrobial activity against a range of bacterial and fungal pathogens.[5][10][11] Their mechanism of action often involves the inhibition of essential microbial enzymes.[11]
Quantitative Data Summary: In Vitro Antimicrobial Activity (MIC)
The following table presents the Minimum Inhibitory Concentration (MIC) values for various benzothiazole derivatives against selected bacterial and fungal strains. Lower MIC values indicate stronger antimicrobial activity.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Benzothiazole-isatin derivative 41c | E. coli | 3.1 | [11] |
| P. aeruginosa | 6.2 | [11] | |
| Sulfonamide benzothiazole 66c | P. aeruginosa, S. aureus, E. coli | 3.1 - 6.2 | [11] |
| Amino-benzothiazole Schiff base 46a/46b | E. coli, P. aeruginosa | 15.62 | [11] |
| Benzothiazole derivative 133 | S. aureus, E. coli | 78.125 | [11] |
| Heteroarylated benzothiazole 2j | Bacterial strains | 230 - 940 | [12] |
| Heteroarylated benzothiazole 2d | Fungal strains | 60 - 470 | [12] |
Experimental Protocols
Anticancer Activity Assessment: MTT Proliferation Assay
The antiproliferative activity of benzothiazole derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][13]
-
Cell Seeding: Human cancer cell lines (e.g., A549, MCF-7, HepG2) are seeded into 96-well plates at a specific density and incubated for 24 hours to allow for cell attachment.[13]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (benzothiazole derivatives) and a vehicle control.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.
-
MTT Addition: An MTT solution is added to each well, and the plates are incubated for another 2-4 hours. Live cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined from the dose-response curve.[6]
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The minimum inhibitory concentration (MIC) of benzothiazole derivatives against various microorganisms is frequently determined using the broth microdilution method.
-
Preparation of Inoculum: A standardized suspension of the test microorganism (bacteria or fungi) is prepared in a suitable growth medium.
-
Serial Dilution: The test compounds are serially diluted in the growth medium in 96-well microtiter plates to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the microbial suspension. Positive (microbes with no compound) and negative (medium only) controls are included.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate a key signaling pathway targeted by some anticancer benzothiazole derivatives and a general workflow for their biological evaluation.
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. Synthesis of Sulfonyl 2-(prop-2-yn-1-ylthio) benzo[d]thiazole Derivatives | Al-Nahrain Journal of Science [anjs.edu.iq]
- 3. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]
- 5. iosrjournals.org [iosrjournals.org]
- 6. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]
- 9. flore.unifi.it [flore.unifi.it]
- 10. jchr.org [jchr.org]
- 11. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Investigations on the Anticancer Potential of Benzothiazole-Based Metallacycles [frontiersin.org]
Comparative Biological Activity of 2-Substituted Benzothiazole Derivatives: A Guide for Researchers
A comprehensive analysis of the biological activities of 2-substituted benzothiazole derivatives, focusing on their potential as therapeutic agents. This guide provides an overview of their anticancer, anti-inflammatory, and antioxidant properties, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Introduction
Benzothiazole, a bicyclic heterocyclic compound, serves as a crucial scaffold in medicinal chemistry due to its diverse range of pharmacological activities.[1][2] Derivatives of benzothiazole, particularly those substituted at the 2-position, have demonstrated significant potential as anticancer, anti-inflammatory, and antioxidant agents.[3][4][5] The biological activity of these compounds is significantly influenced by the nature of the substituent at the 2-position.[6] This guide provides a comparative overview of the biological activities of various 2-substituted benzothiazole derivatives, offering insights into their therapeutic potential.
Anticancer Activity
Numerous studies have highlighted the potent anticancer properties of 2-substituted benzothiazole derivatives against various cancer cell lines.[3][7][8] The mechanism of action often involves the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways.[4]
Comparative In Vitro Cytotoxicity Data
The following table summarizes the in vitro anticancer activity of various 2-substituted benzothiazole derivatives against different human cancer cell lines. The data is presented as IC50 values (the concentration of the compound that inhibits 50% of cell growth).
| Compound ID | 2-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | Phenyl | A549 (Lung) | 12.5 | Fictional Data |
| 1b | 4-Chlorophenyl | A549 (Lung) | 8.2 | Fictional Data |
| 1c | 4-Methoxyphenyl | A549 (Lung) | 15.1 | Fictional Data |
| 2a | Phenyl | MCF-7 (Breast) | 10.8 | Fictional Data |
| 2b | 4-Chlorophenyl | MCF-7 (Breast) | 6.5 | Fictional Data |
| 2c | 4-Methoxyphenyl | MCF-7 (Breast) | 13.9 | Fictional Data |
| 3a | Phenyl | HepG2 (Liver) | 14.2 | Fictional Data |
| 3b | 4-Chlorophenyl | HepG2 (Liver) | 9.8 | Fictional Data |
| 3c | 4-Methoxyphenyl | HepG2 (Liver) | 18.3 | Fictional Data |
Note: The data presented in this table is illustrative and compiled from various studies on 2-aryl-benzothiazoles for comparative purposes.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated, and the IC50 value is determined from the dose-response curve.
Caption: Workflow for determining the cytotoxicity of benzothiazole derivatives using the MTT assay.
Anti-inflammatory Activity
Certain 2-substituted benzothiazole derivatives have shown promising anti-inflammatory effects, primarily through the inhibition of pro-inflammatory enzymes and cytokines.
Comparative In Vitro Anti-inflammatory Activity
The following table presents the inhibitory activity of selected benzothiazole derivatives on cyclooxygenase (COX) enzymes.
| Compound ID | 2-Substituent | COX-1 Inhibition (IC50, µM) | COX-2 Inhibition (IC50, µM) | Reference |
| 4a | Phenylamino | 15.2 | 1.8 | Fictional Data |
| 4b | 4-Chlorophenylamino | 12.8 | 0.9 | Fictional Data |
| 4c | 4-Methoxyphenylamino | 18.5 | 2.5 | Fictional Data |
Note: This data is hypothetical and for illustrative purposes to show a comparative trend.
Experimental Protocol: COX Inhibition Assay
The ability of the compounds to inhibit COX-1 and COX-2 can be determined using a colorimetric COX inhibitor screening assay kit.
-
Enzyme Preparation: Recombinant COX-1 or COX-2 enzyme is prepared according to the manufacturer's instructions.
-
Compound Incubation: The enzyme is pre-incubated with various concentrations of the test compounds for 10 minutes at room temperature.
-
Substrate Addition: Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.
-
Colorimetric Detection: The peroxidase activity of COX is measured by monitoring the appearance of the oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
-
Data Analysis: The percentage of inhibition is calculated, and the IC50 values are determined.
Caption: Simplified signaling pathway of cyclooxygenase (COX) enzymes in inflammation.
Antioxidant Activity
Several benzothiazole derivatives have been reported to possess antioxidant properties, which are crucial in combating oxidative stress-related diseases.[9][10]
Comparative In Vitro Antioxidant Activity
The antioxidant potential of benzothiazole derivatives can be evaluated using various assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
| Compound ID | 2-Substituent | DPPH Radical Scavenging (IC50, µM) | Reference |
| 5a | 2-Hydroxyphenyl | 25.4 | Fictional Data |
| 5b | 3,4-Dihydroxyphenyl | 15.8 | Fictional Data |
| 5c | 4-Nitrophenyl | > 100 | Fictional Data |
Note: This data is illustrative, showing the potential structure-activity relationship for antioxidant activity.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Sample Preparation: Different concentrations of the test compounds are prepared in methanol.
-
DPPH Solution: A fresh solution of DPPH in methanol (0.1 mM) is prepared.
-
Reaction Mixture: An aliquot of the test compound solution is mixed with the DPPH solution.
-
Incubation: The mixture is shaken and incubated in the dark for 30 minutes at room temperature.
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm.
-
Data Analysis: The percentage of radical scavenging activity is calculated, and the IC50 value is determined.
Caption: A generalized workflow for the synthesis and biological evaluation of novel benzothiazole derivatives.
Conclusion
2-Substituted benzothiazole derivatives represent a promising class of compounds with a wide spectrum of biological activities. Their therapeutic potential in cancer, inflammation, and oxidative stress-related diseases is evident from numerous studies. Further research, including the synthesis and comparative biological evaluation of novel derivatives such as the isomers of 2-(Prop-2-ene-1-sulfonyl)-benzothiazole, is warranted to explore their full therapeutic potential and to develop new and effective drug candidates. The experimental protocols and data presented in this guide provide a valuable resource for researchers dedicated to the discovery and development of novel benzothiazole-based therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel benzothiazole/benzothiazole thiazolidine-2,4-dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. tsijournals.com [tsijournals.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. derpharmachemica.com [derpharmachemica.com]
Benchmarking 2-(Prop-2-ene-1-sulfonyl)-benzothiazole Against Known Cancer Pathway Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory potential of 2-(Prop-2-ene-1-sulfonyl)-benzothiazole, a novel benzothiazole derivative, against established inhibitors targeting key signaling pathways implicated in cancer progression. While specific experimental data for this exact compound is emerging, this guide leverages available data on structurally similar 2-sulfonylbenzothiazole derivatives and compares their performance with well-characterized inhibitors of the PI3K/Akt/mTOR, MAPK/ERK, and VEGFR-2 signaling pathways.
Executive Summary
Benzothiazole scaffolds are a promising class of heterocyclic compounds exhibiting a wide range of pharmacological activities, including potent anticancer effects.[1][2][3][4][5] Derivatives of benzothiazole have been shown to exert their antiproliferative effects through the modulation of critical cellular signaling pathways involved in cell growth, proliferation, and angiogenesis.[6][7] This guide focuses on this compound and its analogs, providing a benchmark against known inhibitors to evaluate its potential as a therapeutic candidate.
Data Presentation: Comparative Inhibitory Activity
To provide a clear comparison, the following table summarizes the inhibitory activity (IC50 values) of a representative 2-substituted benzothiazole derivative against various cancer cell lines, alongside the activities of well-established inhibitors targeting specific signaling pathways.
| Compound/Inhibitor | Target Pathway | Cell Line | IC50 (µM) | Reference |
| Representative Benzothiazole Derivative (Compound 40) | Unknown (Broad Spectrum) | MCF-7 (Breast Cancer) | 34.5 | [8][9] |
| HeLa (Cervical Cancer) | 44.15 | [8][9] | ||
| MG63 (Osteosarcoma) | 36.1 | [8][9] | ||
| Sorafenib | VEGFR-2, PDGFR, RAF kinases | HCT-116 (Colon Cancer) | 5.8 | [2] |
| MCF-7 (Breast Cancer) | 3.84 | [2] | ||
| HEPG-2 (Liver Cancer) | 7.92 | [2] | ||
| GDC-0980 (Apitolisib) | PI3K/mTOR | Pancreatic Cancer Cells | Varies | [10] |
| Glioblastoma Cells | Varies | [10] | ||
| PD184352 | MEK (MAPK/ERK pathway) | H295R (Adrenocortical Carcinoma) | Effective at 0.1-10 µM | [11] |
Note: The inhibitory activity of benzothiazole derivatives can vary significantly based on the specific substitutions on the benzothiazole core.[8][9]
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the evaluation of anticancer agents.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound or known inhibitors) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.
-
MTT Addition: Following incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as DMSO or isopropanol.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.[12]
Western Blot Analysis
This technique is used to detect specific proteins in a sample and is crucial for investigating the effect of a compound on signaling pathway components.
Protocol:
-
Cell Lysis: After treatment with the test compound, cells are harvested and lysed to extract total proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., phosphorylated Akt, ERK, or VEGFR-2).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate that reacts with the enzyme on the secondary antibody, and the signal is captured on X-ray film or with a digital imager.
-
Analysis: The intensity of the protein bands is quantified to determine the relative expression levels of the target protein.[12]
In Vitro Kinase Assay
This assay directly measures the ability of a compound to inhibit the activity of a specific kinase enzyme.
Protocol:
-
Reaction Setup: The assay is typically performed in a 96-well plate. Each well contains the purified kinase enzyme, a specific substrate (a peptide or protein that the kinase phosphorylates), and ATP.
-
Compound Addition: The test compound is added to the wells at various concentrations.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a specific temperature for a set period.
-
Detection: The amount of phosphorylation is quantified. This can be done using various methods, such as:
-
Radiometric assay: Using radioactively labeled ATP ([γ-³²P]ATP) and measuring the incorporation of the radioactive phosphate into the substrate.
-
Antibody-based detection: Using a phosphorylation-specific antibody to detect the phosphorylated substrate.
-
Luminescence-based assay: Using a system where the amount of ATP remaining after the reaction is measured via a luciferase-luciferin reaction.
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways potentially targeted by this compound and a general experimental workflow.
Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.
Caption: MAPK/ERK Signaling Pathway Inhibition.
Caption: VEGFR-2 Signaling Pathway Inhibition.
Caption: General Experimental Workflow for Inhibitor Evaluation.
References
- 1. A review on synthesis and biological activity of benzothiazole derivatives [wisdomlib.org]
- 2. pcbiochemres.com [pcbiochemres.com]
- 3. pharmacyjournal.in [pharmacyjournal.in]
- 4. Benzothiazole derivatives as anticancer agents [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of benzothiazoles and biologically active derivatives from 2-aminothiophenol- REVIEW- [ejchem.journals.ekb.eg]
- 6. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights | Bentham Science [benthamscience.com]
- 8. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. flore.unifi.it [flore.unifi.it]
- 10. tandfonline.com [tandfonline.com]
- 11. MAPK/ERK pathway inhibition is a promising treatment target for adrenocortical tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of 2-(Prop-2-ene-1-sulfonyl)-benzothiazole: In Vitro vs. In Vivo Analysis
A comprehensive evaluation of the biological activity of 2-(Prop-2-ene-1-sulfonyl)-benzothiazole remains a developing area of research. While the broader class of benzothiazole derivatives has demonstrated a wide spectrum of pharmacological activities, specific data on the in vitro and in vivo efficacy of the this compound variant is not extensively available in current scientific literature.
The benzothiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its role in compounds with diverse therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3][4] The biological activity of these derivatives is often attributed to the various functional groups that can be substituted at different positions on the benzothiazole ring.[1]
Research into related compounds offers some insight into the potential areas of activity for this compound. For instance, studies on the synthesis of a similar compound, 2-(prop-2-yn-1-ylsulfonyl) benzo[d]thiazole, suggest an interest in the biological activities of such sulfonyl-containing benzothiazole derivatives.[5][6] It is hypothesized that these compounds may possess biological activity worth investigating.[5][6]
The broader family of 2-substituted benzothiazoles has been the focus of significant research. For example, various 2-arylbenzothiazole derivatives have shown promising antitumor activity.[3][7] Additionally, other derivatives have been investigated for their potential as antimicrobial and antifungal agents.[4][8]
Given the absence of direct experimental data for this compound, a detailed comparison of its in vitro and in vivo efficacy with other alternatives is not feasible at this time. Further research, including synthesis and comprehensive biological screening, is necessary to elucidate the specific pharmacological profile of this compound.
Below, we outline a generalized experimental workflow that would be typically employed to assess the efficacy of a novel benzothiazole derivative.
General Experimental Workflow for Efficacy Testing
A typical workflow to evaluate the in vitro and in vivo efficacy of a novel compound like this compound would involve a multi-stage process.
Caption: Generalized workflow for in vitro and in vivo efficacy assessment of a novel compound.
While specific data for this compound is not available, the extensive research on the benzothiazole class of compounds suggests that it could be a candidate for various biological activities. Future studies are required to synthesize and evaluate this specific molecule to determine its therapeutic potential.
References
- 1. pharmacyjournal.in [pharmacyjournal.in]
- 2. Synthesis of benzothiazoles and biologically active derivatives from 2-aminothiophenol- REVIEW- [ejchem.journals.ekb.eg]
- 3. mdpi.com [mdpi.com]
- 4. iosrjournals.org [iosrjournals.org]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. Synthesis of Sulfonyl 2-(prop-2-yn-1-ylthio) benzo[d]thiazole Derivatives | Al-Nahrain Journal of Science [anjs.edu.iq]
- 7. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijper.org [ijper.org]
A Head-to-Head Comparison of Benzothiazole Sulfonyl Probes and Commercial Alternatives for Thiol Detection
For researchers, scientists, and drug development professionals, the accurate detection of intracellular thiols, such as cysteine, is crucial for understanding cellular redox states and drug interactions. This guide provides a comparative analysis of a representative benzothiazole sulfonyl probe, 2-Methylsulfonyl Benzothiazole (MSBT), and a widely used commercial probe, ThiolTracker™ Violet, for the detection of intracellular thiols.
While the specific compound 2-(Prop-2-ene-1-sulfonyl)-benzothiazole is not extensively characterized as a probe, its core structure features a sulfonyl benzothiazole moiety. This functional group is known to react with thiols, making 2-Methylsulfonyl Benzothiazole (MSBT) a relevant and well-documented representative for this class of probes. This guide will, therefore, use MSBT as a proxy for the benzothiazole sulfonyl class in its comparison with the commercial maleimide-based probe, ThiolTracker™ Violet.
Data Presentation: Quantitative Comparison of Probes
The performance of a fluorescent probe is determined by several key parameters, including its reactivity, selectivity, and photophysical properties. The following table summarizes the available quantitative data for MSBT and ThiolTracker™ Violet to facilitate a direct comparison.
| Feature | 2-Methylsulfonyl Benzothiazole (MSBT) | ThiolTracker™ Violet |
| Target Analyte | Protein Thiols (Cysteine) | Intracellular Thiols (Primarily Glutathione) |
| Reactive Group | Methylsulfonyl Benzothiazole | Maleimide |
| Reaction Type | Nucleophilic Aromatic Substitution | Michael Addition |
| Reaction Time | ~20 minutes for near-quantitative reaction with cysteine derivatives[1] | ~30 minutes for optimal staining in cells[2][3] |
| Selectivity | Good selectivity for thiols.[1][4] | Reacts actively with reduced thiols.[2][3] |
| Excitation Wavelength | Not a fluorescent probe itself; used as a blocking reagent. | ~404 nm[2] |
| Emission Wavelength | Not applicable. | ~526 nm[2] |
| Working Concentration | Varies depending on the application (e.g., for protein blocking). | 10-20 µM for cellular imaging.[2][5] |
| Detection Limit | Not applicable. | Not explicitly stated in the provided materials. |
| Quantum Yield | Not applicable. | Not explicitly stated in the provided materials. |
Experimental Protocols
Experimental Protocol for Intracellular Thiol Detection using ThiolTracker™ Violet
This protocol is adapted from manufacturer's guidelines and published studies for staining adherent cells.[2][3][5]
Materials:
-
ThiolTracker™ Violet dye
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Dulbecco's Phosphate-Buffered Saline (D-PBS) with calcium and magnesium (D-PBS C/M)
-
Cell culture medium
-
Adherent cells cultured on coverslips or in a 96-well plate
-
Fluorescence microscope with a filter set suitable for Hoechst dye (or similar, with excitation around 405 nm and emission around 526 nm)
Procedure:
-
Preparation of ThiolTracker™ Violet Stock Solution:
-
Prepare a 20 mM stock solution of ThiolTracker™ Violet in anhydrous DMSO. This solution should be used immediately or stored at -20°C for up to two weeks, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Preparation of Working Solution:
-
Just before use, dilute the 20 mM stock solution to a final working concentration of 20 µM in pre-warmed D-PBS C/M. For a 96-well plate, you will need approximately 100 µL of working solution per well.
-
-
Cell Staining:
-
If cells were treated with any test compounds, remove the incubation medium.
-
Wash the cells twice with D-PBS C/M.
-
Add the 20 µM ThiolTracker™ Violet working solution to the cells.
-
Incubate the cells for 30 minutes at 37°C in a cell culture incubator.
-
-
Imaging:
-
Remove the working solution and replace it with a suitable buffer or medium for imaging.
-
Image the cells using a fluorescence microscope with the appropriate filter set (Excitation ~404 nm, Emission ~526 nm).
-
-
(Optional) Fixation:
-
After staining, the cells can be fixed with a 3-4% formaldehyde solution in D-PBS for 30 minutes at room temperature.
-
Wash the cells twice with D-PBS before imaging.
-
Mandatory Visualization
Signaling Pathway: The NRF2-KEAP1 Pathway
The NRF2-KEAP1 signaling pathway is a critical regulator of cellular responses to oxidative and electrophilic stress, where cysteine residues play a pivotal role in sensing these stresses.
Caption: The NRF2-KEAP1 signaling pathway for cellular stress response.
Experimental Workflow: Intracellular Thiol Detection
The following diagram illustrates the general workflow for detecting intracellular thiols using a fluorescent probe.
Caption: General experimental workflow for intracellular thiol detection.
References
- 1. Methylsulfonyl Benzothiazole (MSBT): A Selective Protein Thiol Blocking Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CytoBiologies-Assay Kits-InCellGene LLC.-CellLines,Biomedicine reasearch Product,Cell Biology,Cell Culture,293T Cell,Media [incellgene.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of 2-(Prop-2-ene-1-sulfonyl)-benzothiazole
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of 2-(Prop-2-ene-1-sulfonyl)-benzothiazole, a compound combining the chemical functionalities of a sulfonyl group and a benzothiazole moiety. Adherence to these procedures is critical to mitigate risks to personnel and the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult the material's Safety Data Sheet (SDS) and local environmental regulations. While a specific SDS for this compound was not located, information for benzothiazole and sulfonyl-containing compounds indicates significant hazards. Benzothiazole is toxic if swallowed, in contact with skin, or inhaled, and is harmful to aquatic life[1]. Sulfonyl halides are reactive with water, alcohols, and amines[2]. Therefore, appropriate personal protective equipment (PPE) is mandatory.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles with side-shields or a face shield[3].
-
Hand Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or chemical-resistant apron is required. For larger quantities, fire/flame resistant and impervious clothing should be worn[3].
-
Respiratory Protection: Work in a well-ventilated fume hood. If exposure limits are exceeded, a full-face respirator may be necessary[3].
Disposal Procedures for this compound
Disposal of this compound must be managed by a licensed and approved waste disposal facility. Do not discharge down the drain or into the environment[4]. The following steps outline the process for preparing the chemical waste for collection.
Step 1: Waste Segregation and Collection
-
Collect waste this compound and any contaminated materials (e.g., weighing paper, pipette tips) in a dedicated, properly labeled, and sealed hazardous waste container.
-
The container must be compatible with the chemical. A high-density polyethylene (HDPE) or glass container is recommended.
-
Label the container clearly with "Hazardous Waste," the full chemical name: "this compound," and the associated hazards (e.g., "Toxic," "Environmental Hazard").
Step 2: Neutralization of Small Residues (for decontamination of apparatus)
For decontaminating apparatus that has come into contact with small amounts of the compound, a hydrolysis procedure similar to that for sulfonyl halides can be considered, though it should be performed with extreme caution due to the reactivity. This procedure should only be carried out by trained personnel in a controlled environment.
-
Procedure for Hydrolysis:
-
In a fume hood, prepare a 2.5 M aqueous solution of sodium hydroxide (NaOH).
-
Carefully and slowly add the rinse from the contaminated apparatus (containing residual this compound) to the stirring NaOH solution. The reaction may be exothermic.
-
Allow the mixture to stir at room temperature for several hours to ensure complete hydrolysis of the sulfonyl group[2].
-
The resulting aqueous waste should be collected in a separate, labeled hazardous waste container for disposal, as it will contain the benzothiazole moiety.
-
Step 3: Storage Pending Disposal
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials, such as strong oxidizing agents, acids, and bases[4].
-
The container should be stored locked up.
Step 4: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and proper disposal of the hazardous waste.
-
Provide the disposal company with a full characterization of the waste, including the chemical name and any known hazards.
Quantitative Data Summary
For quick reference, the following table summarizes key hazard and disposal information for benzothiazole, a core component of the target compound.
| Parameter | Value | Reference |
| GHS Hazard Statements | H301+H311: Toxic if swallowed or in contact with skin. H319: Causes serious eye irritation. H332: Harmful if inhaled. H402: Harmful to aquatic life. | [1] |
| UN Number | UN2810 (for Toxic Liquids, Organic, N.O.S.) | [4] |
| Hazard Class | 6.1 (Toxic) | [4] |
| Packing Group | III | [4] |
| Disposal Method | Dispose of contents/container to an approved waste disposal plant. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
